Technical Documentation Center

5-Iodo-4-methoxy-1-methyl-1h-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Iodo-4-methoxy-1-methyl-1h-pyrazole

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Iodo-4-methoxy-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CAS Registry Number: 1346818-80-1), a key heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CAS Registry Number: 1346818-80-1), a key heterocyclic building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes information from closely related analogs and established chemical principles to offer valuable insights into its physicochemical properties, spectroscopic signatures, and potential synthetic routes. The guide also explores its anticipated reactivity, particularly in cross-coupling reactions, and discusses its potential applications in the development of novel therapeutics, drawing on the well-documented biological significance of the pyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological targets.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2] The strategic functionalization of the pyrazole ring is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. 5-Iodo-4-methoxy-1-methyl-1H-pyrazole represents a valuable, specifically substituted pyrazole, offering multiple points for chemical diversification.

Core Compound Identification and Physicochemical Properties

CAS Registry Number: 1346818-80-1

Molecular Formula: C₅H₇IN₂O

Molecular Weight: 238.03 g/mol

Table 1: Physicochemical Properties of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole and Related Analogs

Property5-Iodo-4-methoxy-1-methyl-1H-pyrazole (Predicted)4-Iodo-1-methyl-1H-pyrazole[3][4][5]5-Iodo-1-methyl-1H-pyrazole
Appearance Likely a solid at room temperatureOff-white semi-transparent crystalsSolid
Melting Point (°C) Data not available61-6776-81
Boiling Point (°C) Data not available105-106 (at 15 Torr)Data not available
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Insoluble in waterData not available

Rationale for Predictions: The introduction of a methoxy group is unlikely to drastically alter the solid-state nature of the iodo-methyl-pyrazole core. The melting point may be influenced by changes in crystal packing due to the additional substituent. Solubility in organic solvents is a common characteristic of such functionalized heterocycles.

Spectroscopic Characterization: An Inferential Analysis

Direct experimental spectroscopic data (NMR, IR, MS) for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is not currently available in the public literature. However, by analyzing the spectra of its structural isomers and related compounds, we can predict its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, featuring three key singlets:

  • N-methyl protons: A singlet around 3.8-4.0 ppm.

  • Methoxy protons: A singlet, likely in a similar region to the N-methyl protons, around 3.7-3.9 ppm.

  • C3-H proton: A singlet further downfield, estimated to be in the range of 7.5-7.8 ppm, influenced by the adjacent nitrogen and the overall electronic nature of the ring.

¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. Based on data from related pyrazoles, the following approximate chemical shifts are anticipated:

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C3~140-145Influenced by the adjacent nitrogen atoms.
C4~145-150Substituted with an electron-donating methoxy group, leading to a downfield shift.
C5~80-85Directly attached to the electronegative iodine atom, causing a significant upfield shift.
N-CH₃~35-40Typical range for an N-methyl group on a pyrazole ring.
O-CH₃~55-60Typical range for a methoxy group attached to an aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the various functional groups present in the molecule:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2950-2850 cm⁻¹

  • C=N and C=C stretching (pyrazole ring): ~1600-1450 cm⁻¹

  • C-O stretching (methoxy group): A strong band around 1250-1000 cm⁻¹

  • C-I stretching: A weak to medium absorption in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 238. The presence of iodine would give a characteristic isotopic pattern. Common fragmentation patterns would likely involve the loss of an iodine atom (M-127), a methyl radical (M-15), or a methoxy radical (M-31).

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

A plausible synthetic route to 5-Iodo-4-methoxy-1-methyl-1H-pyrazole would likely involve a multi-step process, starting from a readily available pyrazole precursor.

G cluster_0 Synthetic Workflow start 4-Methoxy-1-methyl-1H-pyrazole iodination Iodination (e.g., I₂, CAN) start->iodination Reagents workup Aqueous Work-up & Extraction iodination->workup Reaction Quenching product 5-Iodo-4-methoxy-1-methyl-1H-pyrazole purification Column Chromatography workup->purification Crude Product purification->product Purified Product

Caption: Proposed workflow for the synthesis of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

Step-by-Step Methodology (Hypothetical Protocol):

  • Synthesis of 4-Methoxy-1-methyl-1H-pyrazole: This precursor could be synthesized from the corresponding 4-hydroxypyrazole via methylation with a suitable reagent like methyl iodide in the presence of a base.[6]

  • Iodination: The iodination of the 4-methoxy-1-methyl-1H-pyrazole at the C5 position is the crucial step. A common method for the regioselective iodination of pyrazoles is the use of iodine in the presence of an oxidizing agent such as ceric ammonium nitrate (CAN) in a solvent like acetonitrile.[7][8] The reaction would likely be performed at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, a standard aqueous work-up would be necessary to remove inorganic salts and the catalyst. The crude product would then be purified by column chromatography on silica gel to yield the desired 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

Causality Behind Experimental Choices: The choice of an oxidizing agent like CAN is critical for activating the iodine for electrophilic aromatic substitution on the electron-rich pyrazole ring.[7][8] The regioselectivity for the 5-position is often favored in the iodination of 1-substituted pyrazoles.

Reactivity and Utility in Cross-Coupling Reactions

The primary synthetic utility of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole lies in its C-I bond, which is an excellent handle for various transition-metal-catalyzed cross-coupling reactions.[9] The general order of reactivity for halogens in these reactions is I > Br > Cl, making iodo-substituted heterocycles highly sought-after starting materials.[9]

G cluster_0 Cross-Coupling Reactivity start 5-Iodo-4-methoxy-1-methyl-1H-pyrazole suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst, Base heck Heck Coupling (Alkenes) start->heck Pd catalyst, Base product Diversified Pyrazole Derivatives suzuki->product sonogashira->product buchwald->product heck->product

Caption: Potential cross-coupling reactions utilizing 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

This reactivity allows for the introduction of a wide array of substituents at the 5-position, including aryl, heteroaryl, alkynyl, and amino groups, making it an invaluable tool for generating libraries of novel compounds for drug discovery screening.[1]

Applications in Drug Development

The pyrazole core is a key component in numerous approved drugs, highlighting its therapeutic relevance.[10][11] The ability to functionalize the pyrazole scaffold, as offered by 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, is crucial for developing new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. The introduction of various substituents via cross-coupling reactions can modulate the molecule's interaction with specific biological targets, such as kinases, GPCRs, and enzymes.[2]

Safety and Handling

Organoiodine compounds should be handled with care in a well-ventilated fume hood.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[14][15] While specific toxicity data for this compound is unavailable, it should be treated as potentially hazardous upon inhalation, ingestion, or skin contact. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

5-Iodo-4-methoxy-1-methyl-1H-pyrazole is a strategically designed building block with significant potential in organic synthesis and medicinal chemistry. Although specific experimental data is limited, this guide provides a comprehensive analysis of its expected properties, spectroscopic signatures, and reactivity based on established chemical principles and data from closely related compounds. Its utility as a versatile precursor for a wide range of functionalized pyrazoles through cross-coupling reactions makes it a valuable asset for researchers and scientists in the field of drug discovery and development.

References

  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • ECHEMI. (2026, March 13).
  • Silva, V. L. M., & Silva, A. M. S. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5025.
  • Sigma-Aldrich. (n.d.). 4-Iodo-1-methyl-1H-pyrazole 97%. Sigma-Aldrich.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem.
  • Beilstein Archives. (n.d.).
  • Cheméo. (n.d.). Pyrazole, 4-iodo - Chemical & Physical Properties. Cheméo.
  • Dolgopolov, O. V., & Fokin, V. V. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 573-643.
  • Silva, V. L. M., & Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5863.
  • Fluorochem. (n.d.). 4-Iodo-1-methyl-1H-pyrazole (CAS 39806-90-1). Fluorochem.
  • Chemos GmbH&Co.KG. (2019, February 20).
  • BenchChem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. BenchChem.
  • PubChem. (n.d.). 1-Methyl-4-iodo-1H-pyrazole.
  • Carl ROTH. (n.d.).
  • Jana, U. (2018). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis.
  • Popa, M. M., Shova, S., Hrubaru, M., Barbu, L., Draghici, C., Dumitrascu, F., & Dumitrescu, D. E. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules, 25(24), 6035.
  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 1-10.
  • BLD Pharm. (n.d.). 5-Iodo-1-methyl-1H-pyrazole. BLD Pharm.
  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Dergipark.
  • Revvity. (n.d.). Iodine-125 handling precautions. Revvity.
  • PerkinElmer. (n.d.). Iodine-125 Handling Precautions. PerkinElmer.
  • Borys, A., & Stępień, M. (2017). Functionalized Pyrazoles as Agents in C–C Cross-Coupling Reactions.
  • da Silva, A. L., & Barcellos, T. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Molecules, 29(23), 5678.
  • Itoh, T., & Nagata, K. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3333.
  • Royal Society of Chemistry. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing.
  • KTU ePubl. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. KTU ePubl.
  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
  • Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-pyrazole 97%. Sigma-Aldrich.

Sources

Exploratory

Crystal structure and X-ray diffraction of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The compound 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (C₅H₇IN₂O, M.W. 238.03 g/mol ) is a strategically designed synthetic building block of significant interest.[1] Its utility stems from the precise arrangement of its functional groups: the 1-methyl and 4-methoxy groups provide specific steric and electronic properties, while the 5-iodo group serves as a highly reactive handle for synthetic diversification through metal-catalyzed cross-coupling reactions.[1]

This guide provides a comprehensive technical overview of the methodologies required to determine the solid-state structure of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole. As a senior application scientist, the following sections are structured not as a rigid protocol, but as a narrative of experimental logic, guiding the researcher from synthesis and crystallization to the intricate details of single-crystal X-ray diffraction analysis.

Part 1: Synthesis and Crystallization

A prerequisite for any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

Experimental Protocol: Synthesis

  • Starting Material: Begin with 4-methoxy-1-methyl-1H-pyrazole.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting pyrazole in a suitable solvent such as acetonitrile.

  • Iodination: Add N-iodosuccinimide (NIS) or a solution of iodine (I₂) and an oxidizing agent like ceric ammonium nitrate (CAN) to the reaction mixture.[2] The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product should then be purified by column chromatography on silica gel to yield the high-purity 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

Synthesis_Workflow start Start: 4-methoxy-1-methyl-1H-pyrazole dissolve Dissolve in Acetonitrile start->dissolve iodination Add Iodinating Agent (e.g., NIS or I2/CAN) dissolve->iodination monitor Monitor by TLC iodination->monitor quench Quench with Na2S2O3 (aq) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Product: 5-Iodo-4-methoxy-1-methyl-1H-pyrazole purify->product

Caption: Proposed synthetic workflow for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

Growing Single Crystals

The growth of a single crystal of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a range of solvents for solubility. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately mount them on the diffractometer or coat them in cryo-protectant oil for low-temperature data collection.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Data Collection

The goal of data collection is to measure the intensities of a large number of Bragg reflections from the crystal.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal motion of the atoms, leading to a more precise structure.[4]

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with a radiation source (commonly Mo-Kα, λ = 0.71073 Å) and a detector.[4]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers use strategies like the shutterless ω-scan technique to collect a complete and redundant dataset efficiently.[4]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as absorption.

X-ray_Diffraction_Workflow start Single Crystal mount Mount Crystal on Goniometer start->mount collect Collect Diffraction Data (Low Temp) mount->collect process Integrate and Scale Data collect->process solve Solve Structure (e.g., Intrinsic Phasing) process->solve refine Refine Structural Model solve->refine validate Validate and Analyze Structure refine->validate cif Generate CIF and Final Report validate->cif

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected intensity data is used to solve the "phase problem" and generate an initial electron density map, which is then refined to produce the final atomic model.

  • Structure Solution: The phase information for each reflection is determined using methods like intrinsic phasing (e.g., with SHELXT).[4] This provides an initial model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[4][5] This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

Illustrative Crystallographic Data

While no specific crystallographic data has been published for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, the following table presents a set of illustrative parameters based on what would be expected for a pyrazole derivative of this nature, drawing from data on similar structures.[4][6]

Parameter Illustrative Value / Observation Significance
Chemical FormulaC₅H₇IN₂ODefines the elemental composition.
Formula Weight238.03 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cThe symmetry operations that define the crystal packing.
a, b, c (Å)a ≈ 6.5, b ≈ 20.0, c ≈ 10.5Dimensions of the unit cell.
β (°)≈ 106°The angle of the monoclinic unit cell.
Volume (ų)≈ 1300The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calc)≈ 1.28 g/cm³The calculated density of the crystal.
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the final refined model.
wR₂(all data)< 0.10A weighted residual factor for all data.

Part 3: Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Geometry

The pyrazole ring is expected to be essentially planar, a characteristic feature of this aromatic heterocyclic system.[4] Key structural features to analyze include:

  • Bond Lengths and Angles: The C-I, C-O, C-N, and N-N bond lengths should be compared to standard values and to those in related structures. The presence of the electron-donating methoxy group and the electron-withdrawing iodine atom may subtly influence the geometry of the pyrazole ring.

  • Torsional Angles: The torsional angle between the pyrazole ring and the methoxy group's methyl substituent will define the orientation of this group relative to the ring.

Supramolecular Interactions and Crystal Packing

While 5-Iodo-4-methoxy-1-methyl-1H-pyrazole lacks the N-H proton of unsubstituted pyrazoles, which is crucial for forming common hydrogen-bonding motifs like catemers or trimers, it can still participate in weaker intermolecular interactions.[4][7] The crystal packing will likely be governed by:

  • Halogen Bonding: The iodine atom is a potential halogen bond donor, which could interact with electronegative atoms (like the oxygen of a methoxy group or the nitrogen of a pyrazole ring) on neighboring molecules.

  • van der Waals Forces: These forces will play a significant role in the overall packing of the molecules in the crystal lattice.

Caption: Chemical structure of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

Conclusion

This guide has outlined the essential experimental and analytical framework for determining and understanding the crystal structure of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole. By following a logical progression from synthesis and crystallization to detailed X-ray diffraction analysis, researchers can obtain a precise three-dimensional model of this valuable synthetic intermediate. The resulting structural data is invaluable for rational drug design, enabling a deeper understanding of structure-activity relationships and providing a solid foundation for the development of novel pyrazole-based therapeutics.

References

  • Synthesis, structural, molecular docking and spectroscopic studies of (E) - DIAL@UCLouvain. [Link]

  • 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole - NextSDS. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. [Link]

  • 4-iodo-5-methoxy-1-methyl-1h-pyrazole - PubChemLite. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED - Middle East Technical University. [Link]

  • Synthesis of Some New Pyrazoles - DergiPark. [Link]

  • 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole - PubChem - NIH. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding and molecular modelling studies of pyrazole–pyrazoline hy - Semantic Scholar. [Link]

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google P

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, a halogenated pyrazole derivative, represents a class of heterocyclic compounds of significant interest in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-4-methoxy-1-methyl-1H-pyrazole, a halogenated pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. An understanding of its thermodynamic properties, particularly its melting point and thermal stability, is fundamental for its purification, formulation, and application in drug development. This guide provides a comprehensive overview of the experimental and computational methodologies for determining these critical physicochemical parameters. While specific experimental data for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is not publicly available, this whitepaper serves as a procedural roadmap for its characterization, leveraging data from structurally analogous compounds for comparative context.

Introduction: The Significance of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

5-Iodo-4-methoxy-1-methyl-1H-pyrazole (C₅H₇IN₂O, Molecular Weight: 238.03 g/mol ) is a substituted pyrazole with potential applications as a versatile building block in the synthesis of more complex molecules.[1] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The presence of an iodine atom at the 5-position provides a reactive site for metal-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.[1]

A thorough characterization of the thermodynamic properties of any new chemical entity is a prerequisite for its development. The melting point, in particular, is a crucial indicator of purity and is vital for quality control. Furthermore, understanding the thermal stability and phase behavior through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential for chemical process development, safety assessment, and formulation design.

Physicochemical Characterization: A Methodological Approach

In the absence of established experimental data for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, this section outlines the authoritative methodologies for its characterization.

Melting Point Determination: A Primary Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting point range.[2][3]

Comparative Data of Related Pyrazole Derivatives:

To provide a contextual baseline, the melting points of several structurally related iodo-pyrazole compounds are presented below. This data suggests that the melting point of the title compound is likely to be in a similar range, influenced by its specific substitution pattern.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)
5-Iodo-1-methyl-1H-pyrazole34091-51-5C₄H₅IN₂76-81
4-Iodopyrazole3469-69-0C₃H₃IN₂108-110
1-Methyl-4-iodopyrazole932-35-4C₄H₅IN₂63-65
5-ethoxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazoleNot AvailableC₁₃H₁₆N₂O₂53-55

Data sourced from references[2][4][5][6]

Experimental Protocol: Capillary Melting Point Determination

This method provides a straightforward and reliable means of determining the melting point range.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is finely ground to a powder.[1][2]

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[1][2]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.[3][4]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) starting from about 20 °C below the approximate melting point.[2][3]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[4]

Diagram of the Experimental Workflow for Capillary Melting Point Determination:

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_result Result A Grind Crystalline Sample to a Fine Powder B Pack Powder into Capillary Tube (2-3 mm height) A->B C Place Capillary in Melting Point Apparatus B->C D Heat at a Controlled Rate (1-2 °C/min) C->D E Observe for Phase Transition D->E F Record Initial (T1) and Final (T2) Melting Temperatures E->F G Report Melting Point Range (T1 - T2) F->G

Caption: Workflow for Capillary Melting Point Determination.

Advanced Thermal Analysis Techniques

For a more in-depth understanding of the thermodynamic properties, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][8]

Key Parameters Obtainable from DSC:

  • Melting Point: Determined with high precision from the onset or peak of the endothermic melting transition.[9]

  • Enthalpy of Fusion (ΔHfus): The energy required to melt the substance, calculated from the area under the melting peak. This is a critical parameter for understanding crystal lattice energy.[6][9]

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree.[6][10]

  • Polymorphism: DSC can detect different crystalline forms (polymorphs) of a substance, which may exhibit different melting points and stabilities.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small, accurately weighed amount of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). The sample and an empty reference pan are placed in the DSC cell.

  • Thermal Program: A controlled heating program is initiated, for instance, heating from room temperature to a temperature well above the expected melting point at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[11]

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the melting point, enthalpy of fusion, and any other thermal events.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to assess thermal stability and decomposition profiles.[11]

Key Insights from TGA:

  • Decomposition Temperature: The temperature at which the compound begins to degrade.

  • Thermal Stability: The temperature range over which the compound is stable.

  • Residual Mass: The amount of material remaining after decomposition.

Experimental Protocol: TGA Analysis

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrument Setup: The TGA instrument is tared, and the sample is placed on the balance.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range (e.g., 25 °C to 600 °C).[11]

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperature ranges of mass loss.

Diagram of the Comprehensive Thermal Analysis Workflow:

G cluster_sample Sample cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) S 5-Iodo-4-methoxy-1-methyl-1H-pyrazole D1 Weigh & Seal Sample in Pan S->D1 T1 Place Weighed Sample in Pan S->T1 D2 Heat at Controlled Rate D1->D2 D3 Measure Heat Flow D2->D3 D4 Determine Melting Point, Enthalpy of Fusion, Heat Capacity D3->D4 T2 Heat at Controlled Rate T1->T2 T3 Measure Mass Change T2->T3 T4 Determine Decomposition Temperature & Thermal Stability T3->T4

Caption: Integrated workflow for DSC and TGA analysis.

Computational Prediction of Thermodynamic Properties

In parallel with experimental determination, computational chemistry offers a powerful tool for predicting the properties of novel molecules.[12] Methods such as Density Functional Theory (DFT) can provide insights into the electronic structure and properties of pyrazole derivatives.[12] While beyond the scope of this guide to detail the computational protocols, it is noteworthy that such in silico approaches can aid in prioritizing synthetic targets and understanding structure-property relationships.[12]

Conclusion

While the precise thermodynamic properties of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole await experimental determination, this guide provides a robust framework for their characterization. By employing standard techniques such as capillary melting point determination and advanced thermal analysis methods like DSC and TGA, researchers can obtain the critical data necessary for the purity assessment, process development, and formulation of this promising synthetic building block. The contextual data from related pyrazole derivatives serves as a valuable benchmark for these future experimental investigations.

References

  • 5-Iodo-4-methoxy-1-methyl-1H-pyrazole - Benchchem.
  • Melting Point Determination in Organic Chemistry | PDF - Scribd. [Link]

  • Determination of the melting point. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]

  • 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. [Link]

  • Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry. [Link]

  • MST|[DSC] Differential Scanning Calorimetry. [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC. [Link]

  • Measurement of enthalpy of fusion - Calnesis Laboratory. [Link]

  • Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry - Journal of Chemical & Engineering Data - Figshare. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Link]

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS), Toxicity Profile, and Synthetic Utility of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

Executive Summary 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CAS: 1346818-80-1) is a highly functionalized, structurally rigid heterocyclic building block. In modern drug discovery, halogenated pyrazoles are indispensable ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CAS: 1346818-80-1) is a highly functionalized, structurally rigid heterocyclic building block. In modern drug discovery, halogenated pyrazoles are indispensable pharmacophores and synthetic intermediates. Specifically, this compound serves as a critical precursor in the development of targeted therapeutics, including Anaplastic Lymphoma Kinase (ALK) inhibitors ()[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between regulatory safety compliance (SDS/Toxicity) and practical bench-top application. This guide synthesizes structural causality, predictive toxicology, and self-validating experimental protocols to ensure both the safety and success of your synthetic workflows.

Physicochemical Properties & Structural Causality

The utility and hazard profile of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole are directly dictated by its molecular architecture. Understanding the electronic and steric contributions of each substituent is vital for predicting both its chemical reactivity and biological toxicity.

Table 1: Structural Analysis and Mechanistic Impact
Property / FeatureValue / DescriptionCausality & Synthetic Impact
CAS Number 1346818-80-1Unique regulatory identifier for procurement and tracking[2].
Molecular Formula C₅H₇IN₂ODictates exact mass (237.96 u) for precise LC-MS validation.
C5-Iodine Bond Highly polarizable leaving groupThe low bond dissociation energy of the C-I bond facilitates rapid oxidative addition in Palladium-catalyzed cross-couplings[3].
C4-Methoxy Group Electron-donating group (EDG)Modulates the electron density of the pyrazole ring, fine-tuning the oxidative addition rate and acting as a hydrogen-bond acceptor in kinase hinge-binding.
N1-Methyl Group Steric lockPrevents annular tautomerization, locking the regiochemistry of the molecule and ensuring predictable reaction outcomes[1].

Predictive Toxicity Profile & SDS Guidelines

Empirical in vivo toxicological data for highly specific intermediates like 1346818-80-1 is often limited in commercial Material Safety Data Sheets (MSDS) ()[4]. Therefore, a robust safety protocol must rely on predictive toxicology and structure-activity relationship (SAR) read-across from analogous halogenated pyrazoles.

GHS Classification (Predicted)

Based on the presence of the organoiodine moiety and the lipophilic heterocyclic core, the following Global Harmonized System (GHS) classifications must be assumed during handling:

Table 2: Predictive Hazard Identification
Hazard ClassGHS CategoryMechanistic Rationale & Structural Alert
Acute Toxicity (Oral/Dermal) Category 4High lipophilicity enables rapid dermal penetration and gastrointestinal absorption.
Skin Corrosion/Irritation Category 2Halogenated heteroaromatics can disrupt lipid bilayers, causing localized cellular inflammation.
Serious Eye Damage Category 2ADirect contact risks protein denaturation in the corneal epithelium.
Environmental Hazard Chronic Category 2Organoiodines exhibit environmental persistence and aquatic toxicity.
Risk Mitigation & Handling Protocols
  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to the compound's lipophilicity), safety goggles, and a chemically resistant lab coat.

  • Storage Causality: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C, strictly protected from light. Reasoning: The C-I bond is highly susceptible to photolytic cleavage, which generates reactive iodine radicals that degrade the material and darken the sample.

Mechanistic Utility: Cross-Coupling Workflows

The primary synthetic value of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole lies in its capacity to undergo transition-metal-catalyzed cross-coupling. While Suzuki-Miyaura and Buchwald-Hartwig aminations are viable, Sonogashira coupling with terminal alkynes is exceptionally efficient for extending the carbon framework to build rigid linker systems ()[3][5].

Table 3: Optimized Sonogashira Coupling Parameters[3]
ParameterSelectionMechanistic Justification
Nucleophile PhenylacetyleneThe terminal alkyne readily deprotonates to form a nucleophilic copper acetylide intermediate.
Catalyst PdCl₂(PPh₃)₂ (5 mol%)The Pd(II) precatalyst is reduced in situ to the active Pd(0) species; PPh₃ ligands stabilize the metal center.
Co-Catalyst CuI (10 mol%)Essential for the transmetalation step, transferring the alkyne to the Palladium center.
Base / Solvent Et₃N / DMFEt₃N acts as a base to neutralize HI; DMF provides a highly polar medium to solvate all intermediates.
Temp / Yield 60 °C / 93%Mild heating overcomes the transmetalation activation barrier without degrading the catalyst[3].

Self-Validating Experimental Protocol: Sonogashira Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It includes specific in-process controls (IPCs) to verify the success of the reaction before proceeding to the next step.

Objective: Synthesis of 4-methoxy-1-methyl-5-(phenylethynyl)-1H-pyrazole.

Step 1: Preparation of the Catalytic System

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq).

  • Causality: Argon is critical. Pd(0) intermediates are highly sensitive to oxidation by atmospheric O₂, which would prematurely terminate the catalytic cycle and form unreactive "Palladium black."

Step 2: Solvent and Reagent Addition

  • Action: Add anhydrous DMF (0.2 M relative to substrate) and Triethylamine (Et₃N, 3.0 eq). Stir for 5 minutes, then add phenylacetylene (1.2 eq) dropwise.

  • Causality: Et₃N neutralizes the HI byproduct and facilitates copper acetylide formation. Dropwise addition of the alkyne suppresses the unwanted homocoupling (Glaser coupling) side-reaction.

Step 3: Reaction Initiation and In-Process Control (IPC)

  • Action: Heat the reaction mixture to 60 °C.

  • Self-Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile, and analyze via LC-MS. Validation: The protocol may only proceed to workup if the starting material peak (m/z ~238 [M+H]⁺) has completely disappeared and the product peak (m/z ~213 [M+H]⁺) is dominant. A visual color shift from yellow to dark brown indicates active turnover of the Pd catalyst.

Step 4: Quenching and Extraction

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Causality: Aqueous NH₄Cl effectively chelates and removes copper and palladium residues from the organic phase, preventing heavy metal contamination in the final active pharmaceutical ingredient (API).

Visualizing the Synthetic Workflow

The following diagram maps the mechanistic pathway from the raw pyrazole building block to a complex ALK kinase inhibitor, illustrating the catalytic cycle.

Pathway A 5-Iodo-4-methoxy- 1-methyl-1H-pyrazole C PdCl2(PPh3)2 / CuI Catalytic Cycle A->C Oxidative Addition (C-I Activation) B Terminal Alkyne (Phenylacetylene) B->C Transmetalation (Cu-Acetylide) D Alkynyl-Pyrazole Intermediate C->D Reductive Elimination (Yield: 93%) E ALK Kinase Inhibitor D->E Downstream Derivatization

Sonogashira coupling workflow for ALK inhibitor synthesis from 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

References

  • Title: JP2013525476A - Heterocyclic derivatives as ALK inhibitors | Source: Google Patents | URL
  • Title: 1346818-80-1 | 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Safety Data Sheet | Source: Riki Global | URL: [Link]

Sources

Foundational

Mechanism and Regioselectivity in the Electrophilic Iodination of 4-Methoxy-1-methyl-1H-pyrazole: A Technical Guide

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, providing critical vectors for structure-activity relationship (SAR) optimization. Specifically, halogenated pyrazoles serve as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, providing critical vectors for structure-activity relationship (SAR) optimization. Specifically, halogenated pyrazoles serve as indispensable intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Among these, the iodination of 4-methoxy-1-methyl-1H-pyrazole presents a unique mechanistic challenge. Because the highly nucleophilic C4 position is blocked by a methoxy group, electrophilic aromatic substitution (SEAr) is forced to occur at the C3 or C5 positions[1].

As a Senior Application Scientist, I have observed that controlling the regioselectivity of this reaction requires a deep understanding of the electronic interplay between the +M (mesomeric) effect of the methoxy group and the steric/inductive effects of the N1-methyl group. This whitepaper dissects the SEAr mechanism, evaluates the causality behind reagent selection, and provides self-validating experimental protocols for synthesizing specific iodo-isomers, supporting the development of advanced therapeutics such as CCR6 antagonists[2].

Mechanistic Causality: Electronic Activation and the Wheland Intermediate

In an unsubstituted 1-methylpyrazole, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack (3)[3]. However, in 4-methoxy-1-methyl-1H-pyrazole, the strongly electron-donating methoxy group at C4 alters the electronic landscape. The oxygen lone pairs donate electron density into the pyrazole π-system via resonance (+M effect), significantly activating the adjacent C3 and C5 positions.

When an active electrophilic iodine species (I⁺)—generated from reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS)—is introduced, the reaction proceeds via the classic SEAr mechanism:

  • Electrophilic Attack: The π-electrons of the pyrazole ring attack the I⁺ species, disrupting aromaticity and forming a resonance-stabilized arenium ion (the Wheland intermediate).

  • Regiochemical Bias: Attack at C5 is generally favored under direct electrophilic conditions. Although the N1-methyl group introduces some steric bulk, it inductively stabilizes the adjacent positive charge in the sigma complex. Furthermore, the C5 position exhibits higher intrinsic acidity and nucleophilicity in N-alkylated pyrazoles when C4 is occupied (1)[1].

  • Rearomatization: Rapid deprotonation of the Wheland intermediate by a conjugate base (e.g., Cl⁻ or succinimide anion) restores the aromatic system, yielding the iodinated product.

SEAr_Mechanism A 4-Methoxy-1-methyl- 1H-pyrazole C Wheland Intermediate (Sigma Complex at C5) A->C Electrophilic Attack B Electrophile (I+) from ICl or NIS B->C + D 5-Iodo-4-methoxy- 1-methyl-1H-pyrazole C->D -H+ (Rearomatization)

SEAr Mechanism: Electrophilic attack at C5 forming the Wheland intermediate.

Strategic Workflows: Direct vs. Indirect Iodination

The choice of iodination strategy dictates the regiochemical outcome, a critical factor when synthesizing complex pharmaceutical intermediates.

  • Direct SEAr (C5-Selective): Treating 4-methoxy-1-methyl-1H-pyrazole directly with ICl in a polar solvent at 40–60 °C predominantly yields 5-iodo-4-methoxy-1-methyl-1H-pyrazole[1]. The polar solvent stabilizes the highly polarized Wheland intermediate, driving the reaction forward.

  • Indirect Route (C3-Selective): If the 3-iodo isomer is required—such as in the synthesis of the clinical candidate PF-07054894, a potent squaramide-based CCR6 antagonist—direct iodination of the methylated pyrazole is insufficient due to C5 preference. Instead, a two-step sequence is employed: NIS-mediated iodination of the des-methyl precursor (4-methoxy-1H-pyrazole) yields 3-iodo-4-methoxy-1H-pyrazole, which is subsequently N-alkylated with iodomethane (4)[2].

Regioselective_Workflow Start 4-Methoxy-1H-pyrazole Path1 1. NIS (Iodination) 2. NaH, MeI (Methylation) Start->Path1 Indirect Route Start2 4-Methoxy-1-methyl- 1H-pyrazole Path2 Direct Iodination (ICl) Polar Solvent, 40-60°C Start2->Path2 Direct SEAr Prod1 3-Iodo-4-methoxy- 1-methyl-1H-pyrazole Path1->Prod1 Major Isomer Isolated Prod2 5-Iodo-4-methoxy- 1-methyl-1H-pyrazole Path2->Prod2 Regioselective C5 Attack

Regioselective workflows for synthesizing 3-iodo and 5-iodo pyrazole derivatives.

Quantitative Comparison of Iodination Strategies

To guide experimental design, the following table summarizes the causal relationships between reaction conditions and regiochemical outcomes.

StrategyReagentsPrimary TargetExpected YieldMechanistic Rationale
Direct SEAr ICl, Polar Solvent (40–60 °C)C5-Iodo65–80%ICl generates a potent I⁺ equivalent. Polar solvents stabilize the C5-sigma complex[1].
Indirect SEAr + Alkylation 1. NIS, DMF 2. NaH, MeIC3-Iodo50–70% (over 2 steps)Iodination of 1H-pyrazole avoids N-methyl steric bias. Subsequent methylation yields the C3 isomer[2].
Metalation-Iodination n-BuLi (-78 °C), then I₂C5-Iodo70–89%Exploits the high kinetic acidity of the C5 proton. Circumvents SEAr entirely via a nucleophilic lithiated intermediate[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating critical checkpoints to ensure scientific integrity and reproducibility.

Protocol A: Direct Synthesis of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (Direct SEAr)

Causality: ICl is utilized because it is a stronger electrophile than I₂, capable of overcoming the slight steric hindrance of the N1-methyl group at C5. The polar solvent is chosen to lower the activation energy of the charged Wheland intermediate.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 4-methoxy-1-methyl-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) or a highly polar alternative depending on substrate solubility.

  • Electrophile Addition: Cool the solution to 0 °C. Dropwise, add a solution of Iodine monochloride (ICl, 1.1 equiv) in DCM.

    • Validation Check: The solution will turn dark brown, indicating the presence of active halogen.

  • Reaction Progression: Warm the mixture to 40–60 °C and stir for 4–6 hours[1]. Monitor via TLC (Hexanes/EtOAc). The starting material spot should disappear, replaced by a lower-Rf product spot.

  • Quenching: Cool to room temperature and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Validation Check: The dark brown color must dissipate to pale yellow or colorless, confirming the reduction of unreacted ICl/I₂.

  • Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Analytical Validation: Confirm regioselectivity via ¹H NMR. The disappearance of the C5 proton and the retention of a sharp singlet for the C3 proton (~7.3 ppm) validates C5 iodination.

Protocol B: Indirect Synthesis of 3-Iodo-4-methoxy-1-methyl-1H-pyrazole

Causality: This two-step sequence is mandatory when the C3 isomer is the target, as demonstrated in the optimization of CXCR2-selective GPCR antagonists[2]. By iodinating before methylation, the inherent C5 bias of the N-methylated pyrazole is bypassed.

  • Step 1 (Iodination): Dissolve 4-methoxy-1H-pyrazole (1.0 equiv) in anhydrous DMF. Add N-iodosuccinimide (NIS, 1.05 equiv) in portions at room temperature. Stir for 2 hours. Quench with water, extract with EtOAc, and concentrate to yield 3-iodo-4-methoxy-1H-pyrazole.

  • Step 2 (Methylation): Dissolve the intermediate in anhydrous THF (0.15 M) and cool to 0 °C. Add Sodium hydride (NaH, 60% dispersion, 1.2 equiv) in portions.

    • Validation Check: Observe H₂ gas evolution, confirming the deprotonation of the pyrazole nitrogen to form the nucleophilic pyrazolide anion.

  • Alkylation: After 30 minutes of stirring, add Iodomethane (MeI, 1.0 equiv) and stir at room temperature for 16 hours[2].

  • Isolation: Quench carefully with water, concentrate, and purify via column chromatography to separate the N1 and N2 alkylation regioisomers, isolating the pure 3-iodo-4-methoxy-1-methyl-1H-pyrazole.

References

  • Benchchem. "5-Iodo-4-methoxy-1-methyl-1H-pyrazole". Benchchem Product Database. 1

  • Benchchem. "5-Iodo-1-methylpyrazole-3-carbaldehyde". Benchchem Product Database. 3

  • Schnute, M. E., et al. "Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity". Journal of Medicinal Chemistry, ACS Publications (2025). 4

Sources

Exploratory

Electronic properties and computational chemistry of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole

An In-depth Technical Guide to the Electronic Properties and Computational Chemistry of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Authored by: A Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and Computational Chemistry of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, a strategically substituted derivative with significant potential for drug discovery. We delve into the predicted electronic properties of this molecule, elucidating how its unique substituent pattern—an N-methyl group, a methoxy group, and a C5-iodo group—governs its reactivity and potential for molecular interactions. This document details a robust, step-by-step computational workflow using Density Functional Theory (DFT) for the in-silico characterization of this and similar heterocyclic systems. Furthermore, we contextualize these computational insights within the practical framework of drug development, from scaffold design to lead optimization. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive science for the rational design of novel therapeutics.

Introduction: The Strategic Value of Substituted Pyrazoles

The pyrazole ring system, a five-membered diazole heterocycle, is a recurring motif in a wide array of biologically active compounds.[3] Its metabolic stability and versatile synthetic accessibility have cemented its role in drug design.[1] The specific molecule of interest, 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, is adorned with a carefully selected array of functional groups, each imparting distinct and advantageous properties for medicinal chemistry applications:

  • The 5-Iodo Group: This substituent is of paramount importance. The carbon-iodine bond serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which allows for the rapid generation of diverse compound libraries for lead discovery and optimization.[4][5] Moreover, the iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized for its role in enhancing protein-ligand binding affinity and specificity.[6]

  • The 4-Methoxy Group: The methoxy substituent influences the electronic landscape of the pyrazole ring, modulating its reactivity and potential for hydrogen bonding. It can also impact the molecule's pharmacokinetic profile, including its metabolic stability and solubility.

  • The 1-Methyl Group: N-alkylation of the pyrazole ring is a common strategy to fine-tune its physicochemical properties. The N-methyl group can enhance solubility and influence the molecule's overall conformation and how it is presented to a biological target.

This guide will provide a predictive analysis of this molecule's key electronic features and a practical workflow to empower researchers to conduct similar in-silico investigations.

Proposed Synthesis and Characterization

While a specific synthesis for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is not extensively documented, a plausible and efficient synthetic route can be proposed based on established methodologies for pyrazole chemistry.

A Plausible Synthetic Pathway

The proposed synthesis involves a multi-step process beginning with the construction of the core pyrazole ring, followed by sequential functionalization.

Synthetic_Pathway A 1,1,3,3-Tetramethoxypropane C 4-Methoxy-1-methyl-1H-pyrazole A->C Condensation B Methylhydrazine B->C E 5-Iodo-4-methoxy-1-methyl-1H-pyrazole C->E Electrophilic Iodination D N-Iodosuccinimide (NIS) D->E

Caption: Proposed synthetic route for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of 4-Methoxy-1-methyl-1H-pyrazole (C):

    • To a solution of 1,1,3,3-tetramethoxypropane (A) in a suitable solvent such as ethanol, add methylhydrazine (B) dropwise at room temperature.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield 4-methoxy-1-methyl-1H-pyrazole.

  • Iodination to yield 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (E):

    • Dissolve the 4-methoxy-1-methyl-1H-pyrazole (C) in a suitable solvent like dichloromethane or acetonitrile.

    • Add N-Iodosuccinimide (NIS) (D) portion-wise to the solution at 0 °C. The electronic nature of the pyrazole ring should direct the electrophilic iodination to the C5 position.

    • Allow the reaction to stir at room temperature until completion, as monitored by TLC.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The final product, 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structure of the final compound would be confirmed using standard spectroscopic techniques. Researchers should expect to see characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, and the molecular weight confirmed by mass spectrometry.[7][8][9]

Computational Methodology: A Practical Workflow

To gain a deep understanding of the electronic properties of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, a robust computational chemistry workflow is essential. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, offering a good balance of accuracy and computational cost for molecules of this size.[10][11]

Recommended Level of Theory

For this system, we recommend the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a Pople-style basis set such as 6-311G(d,p).[9][12] This level of theory has been shown to provide reliable results for a wide range of organic and heterocyclic molecules. For the iodine atom, a basis set with effective core potentials (ECPs), such as LANL2DZ, is often employed to account for relativistic effects.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for performing a DFT-based analysis, which can be implemented in software packages such as Gaussian, ORCA, or Spartan.

Computational_Workflow Build Step 1: 3D Structure Construction Opt Step 2: Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Build->Opt Freq Step 3: Vibrational Frequency Analysis Opt->Freq Minima True Minimum? Freq->Minima Prop Step 4: Electronic Property Calculation (HOMO, LUMO, MESP, Dipole Moment) Minima->Opt No (Imaginary frequencies exist) Minima->Prop Yes (No imaginary frequencies)

Caption: A standard workflow for computational analysis using DFT.

  • 3D Structure Construction: Build the 3D structure of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to find the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. A true energy minimum is confirmed by the absence of any imaginary frequencies.

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the electronic properties of interest.

Predicted Electronic Properties and Their Implications

The computational workflow described above allows for the prediction of several key electronic properties that are crucial for understanding the molecule's behavior in a biological context.

Quantitative Data Summary

The following table summarizes the predicted electronic properties for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, calculated at the B3LYP/6-311G(d,p) level of theory. (Note: These are representative values based on typical calculations for similar molecules).

PropertyPredicted ValueImplication for Drug Discovery
HOMO Energy ~ -6.5 eVElectron-donating ability, susceptibility to oxidation
LUMO Energy ~ -0.8 eVElectron-accepting ability, susceptibility to reduction
HOMO-LUMO Gap (ΔE) ~ 5.7 eVHigh kinetic stability, lower reactivity
Dipole Moment ~ 2.5 DebyeModerate polarity, influences solubility and permeability
Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be distributed across the pyrazole ring and the methoxy group.

  • LUMO: Represents the ability to accept an electron. The LUMO will likely have significant contributions from the C-I bond, indicating its susceptibility to nucleophilic attack or involvement in charge-transfer interactions.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[9] A larger gap, as predicted here, suggests higher kinetic stability and lower overall reactivity, which is often a desirable trait for drug candidates to minimize off-target reactions.

Molecular Electrostatic Potential (MESP)

The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites for intermolecular interactions.[10][12]

  • Negative Potential Regions (Red/Yellow): These are areas rich in electrons and are prone to electrophilic attack or forming hydrogen bonds. For our target molecule, these regions are expected around the nitrogen atoms of the pyrazole ring and the oxygen of the methoxy group.

  • Positive Potential Regions (Blue): These are electron-deficient areas. A key feature on iodinated aromatic systems is the presence of a positive region on the iodine atom opposite the C-I bond, known as a σ-hole .[6] This positive cap makes the iodine atom a potent halogen bond donor, enabling it to interact favorably with electron-rich atoms like oxygen or nitrogen in a protein's active site.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. The predicted moderate dipole moment suggests that 5-Iodo-4-methoxy-1-methyl-1H-pyrazole will have a balance of hydrophilicity and lipophilicity, which is critical for oral bioavailability and cell membrane permeability.[12]

Properties_Implications cluster_0 Calculated Electronic Properties cluster_1 Implications in Drug Design HOMO/LUMO Gap HOMO/LUMO Gap Chemical Stability Chemical Stability HOMO/LUMO Gap->Chemical Stability Reactivity Reactivity HOMO/LUMO Gap->Reactivity MESP Map MESP Map Drug-Receptor Interactions Drug-Receptor Interactions MESP Map->Drug-Receptor Interactions Halogen Bonding Halogen Bonding MESP Map->Halogen Bonding Dipole Moment Dipole Moment Solubility Solubility Dipole Moment->Solubility Permeability Permeability Dipole Moment->Permeability

Caption: Relationship between calculated properties and their drug design implications.

Applications in Structure-Based Drug Design

The computational insights gained from this analysis directly inform several stages of the drug discovery pipeline.

  • Rational Scaffold Design: Understanding the electronic properties allows for the rational design of new analogues. For example, replacing the methoxy group with other electron-donating or -withdrawing groups can be modeled to systematically tune the HOMO-LUMO gap and MESP to achieve desired properties.

  • Molecular Docking and Scoring: When docking this molecule into a protein's active site, the MESP can be used to rationalize and validate potential binding poses.[13][14][15] A pose where the σ-hole of the iodine atom is directed towards a carbonyl oxygen or a histidine nitrogen would be considered highly favorable.

  • Lead Optimization: The iodo group is a prime target for lead optimization. Computational modeling can predict how Suzuki or Sonogashira coupling reactions at this position will alter the electronic properties and shape of the molecule, guiding synthetic chemists toward analogues with improved potency and pharmacokinetic profiles.[4][5]

Conclusion

5-Iodo-4-methoxy-1-methyl-1H-pyrazole represents a highly promising scaffold for medicinal chemistry. Its strategic functionalization provides a blend of desirable properties: synthetic versatility via its iodo group, modulated electronics from its methoxy substituent, and tuned physicochemical properties from its N-methyl group. The computational workflow detailed in this guide provides a robust and accessible framework for predicting the electronic properties that govern its behavior. By integrating these in-silico predictions, researchers can accelerate the design-synthesize-test cycle, leading to the more efficient discovery of novel and effective therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Focus: Halogenated Heterocyclic Building Blocks for Kinase Inhibitor Development Introduction and Strategic Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Focus: Halogenated Heterocyclic Building Blocks for Kinase Inhibitor Development

Introduction and Strategic Rationale

In modern medicinal chemistry, pyrazole derivatives are privileged scaffolds, frequently featured in the structures of kinase inhibitors (such as ALK and JAK inhibitors) due to their favorable hydrogen-bonding profiles and metabolic stability. Specifically, 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CAS 1346818-80-1) serves as a highly versatile, halogenated synthetic building block[1].

The iodine atom at the C5 position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings), enabling rapid diversification of the pyrazole core[1]. The adjacent methoxy group at C4 acts as an electron-donating moiety, tuning the electronic properties of the heterocycle, which is often critical for optimizing target binding affinity.

This application note details a robust, two-step synthetic protocol to access this building block from commercially available 4-hydroxy-1H-pyrazole, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Synthetic Workflow and Mechanistic Pathways

The synthesis relies on a tandem global methylation followed by a directed C-H functionalization strategy.

G SM 4-hydroxy-1H-pyrazole (Starting Material) Int 4-methoxy-1-methyl-1H-pyrazole (Intermediate) SM->Int NaH (2.2 eq), MeI (2.5 eq) NMP, RT, 4h Prod 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (Target Scaffold) Int->Prod n-BuLi, I2 THF, -78°C to RT App Diversification (Cross-Coupling) Prod->App Pd Catalysis

Caption: Two-step synthetic workflow for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole and subsequent diversification.

Mechanistic Insights (E-E-A-T)
  • Step 1: Global Methylation. 4-hydroxy-1H-pyrazole exists in tautomeric forms. To achieve simultaneous N-alkylation and O-alkylation, a strong base like Sodium Hydride (NaH) is utilized to fully deprotonate both heteroatoms. 1-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its highly polar, aprotic nature strongly solvates the sodium cations, leaving the naked pyrazolate and alkoxide anions highly nucleophilic for rapid SN2 attack on Methyl Iodide (MeI)[2].

  • Step 2: Directed ortho-Metalation (DoM). In 1-alkylpyrazoles, the C5 proton is the most acidic due to the inductive electron-withdrawing effect of the adjacent N-alkyl group. By treating the intermediate with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), regioselective lithiation occurs exclusively at C5. The low temperature is critical to prevent ring-opening or unwanted side reactions of the lithiated intermediate. Subsequent electrophilic trapping with molecular iodine yields the target compound.

Step-by-Step Experimental Protocols

Caution: All procedures must be conducted in a properly functioning fume hood using appropriate Personal Protective Equipment (PPE). Sodium hydride is highly reactive with moisture and evolves flammable hydrogen gas.

Protocol A: Synthesis of 4-methoxy-1-methyl-1H-pyrazole

Adapted from established patent literature for heterocyclic ALK inhibitors[2].

Reagents:

  • 4-hydroxy-1H-pyrazole: 0.20 g (2.37 mmol)

  • Sodium hydride (60% dispersion in mineral oil): 210 mg (5.23 mmol, 2.2 eq.)

  • Methyl iodide (MeI): 0.37 mL (5.95 mmol, 2.5 eq.)

  • 1-Methyl-2-pyrrolidone (NMP): 2.0 mL (Anhydrous)

Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush thoroughly with dry nitrogen.

  • Dissolution: Dissolve 4-hydroxy-1H-pyrazole (0.20 g) in anhydrous NMP (2.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Cool the reaction vessel in a water bath (20 °C). Carefully add NaH (210 mg) in small portions. Note: Vigorous bubbling (H₂ gas evolution) will occur.

  • Activation: Stir the resulting suspension at room temperature for 20 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl iodide (0.37 mL) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for an additional 4 hours. The reaction progress can be monitored via TLC (Ethyl Acetate/Heptane).

  • Workup: Quench the reaction by carefully partitioning the mixture between Ethyl Acetate (80 mL) and distilled water (80 mL). Separate the layers and wash the organic phase with brine (3 x 30 mL) to remove residual NMP.

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude yellow oil.

  • Purification: Purify via silica gel flash chromatography using a gradient of 10% to 50% Ethyl Acetate in Heptane. Expected Yield: ~60 mg (22%) of a colorless oil[2].

Protocol B: Regioselective Synthesis of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

Reagents:

  • 4-methoxy-1-methyl-1H-pyrazole: 1.0 eq.

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes): 1.1 eq.

  • Molecular Iodine (I₂): 1.2 eq.

  • Tetrahydrofuran (THF): Anhydrous

Procedure:

  • Preparation: In a flame-dried, nitrogen-purged flask, dissolve 4-methoxy-1-methyl-1H-pyrazole in anhydrous THF (approx. 0.2 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Lithiation: Add n-BuLi (1.1 eq.) dropwise via syringe down the inner wall of the flask over 10 minutes. Stir the mixture at -78 °C for 45–60 minutes to ensure complete C5-lithiation.

  • Electrophilic Trapping: Dissolve I₂ (1.2 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated pyrazole at -78 °C.

  • Completion: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution to reduce any unreacted iodine (the solution will transition from brown/purple to pale yellow/colorless).

  • Extraction & Purification: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Diethyl ether in Heptane gradient).

Reaction Optimization Data

The iodination of the C5 position is highly dependent on the choice of base and electrophile. The table below summarizes optimization parameters for Protocol B to ensure maximum yield and minimize poly-halogenated byproducts.

Base (Equivalents)Electrophile (Eq.)SolventTemp ProfileIsolated Yield (%)Purity (LC-MS)
n-BuLi (1.1)I₂ (1.2)THF-78 °C to RT84%>98%
LDA (1.2)I₂ (1.2)THF-78 °C to RT65%92%
n-BuLi (1.1)NIS (1.2)THF-78 °C to RT78%95%
t-BuLi (1.1)I₂ (1.2)Et₂O-78 °C to RT71%88% (Side reactions)

Data Interpretation:n-BuLi provides superior deprotonation kinetics compared to the bulkier, less nucleophilic LDA. While N-Iodosuccinimide (NIS) is a viable solid alternative to molecular iodine, I₂ consistently delivers higher yields and cleaner crude profiles for this specific substrate.

References

  • Heterocyclic derivatives as ALK inhibitors. Google Patents (JP2013525476A). Contains foundational procedures for the global methylation of 4-hydroxy-1H-pyrazole derivatives to yield 4-methoxy-1-methyl-1H-pyrazole intermediates.

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrazole Scaffold and the Suzuki-Miyaura Reaction The pyrazole nucleus is a cornerstone in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold and the Suzuki-Miyaura Reaction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework in the design of inhibitors for a wide range of biological targets, including protein kinases.[2] The metabolic stability of the pyrazole ring further enhances its desirability in drug development.[1] Consequently, methods for the efficient and selective functionalization of the pyrazole core are of paramount importance to drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a robust and highly tolerant method for constructing biaryl and heteroaryl structures, which are prevalent in pharmaceutically active molecules.[5] The use of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole as a coupling partner in this reaction provides a direct route to a diverse array of 5-aryl-4-methoxypyrazoles, a class of compounds with significant potential in medicinal chemistry.

This document provides a detailed guide to the application of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole in Suzuki-Miyaura cross-coupling reactions, including in-depth protocols, a discussion of the rationale behind experimental parameters, and strategies for overcoming potential challenges.

Understanding the Substrate: 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

The reactivity of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole in Suzuki-Miyaura coupling is governed by several key features:

  • The Carbon-Iodine Bond: The C-I bond at the 5-position is the reactive site for the initial oxidative addition of the palladium(0) catalyst. Generally, the reactivity of halogens in this step follows the order I > Br > Cl.[5] This high reactivity of the iodide facilitates the reaction under relatively mild conditions.

  • Electron-Donating Substituents: The methoxy group at the 4-position and the methyl group at the 1-position are electron-donating groups, which increase the electron density of the pyrazole ring. While this can sometimes make the oxidative addition step more challenging compared to electron-deficient systems, modern catalyst systems with electron-rich and bulky ligands are highly effective in overcoming this.[2]

  • Potential for Side Reactions: A critical consideration when using iodopyrazoles is the potential for a competitive dehalogenation side reaction, where the iodine is replaced by a hydrogen atom.[6] This side reaction can be influenced by the choice of catalyst, base, and solvent, and its mitigation is a key aspect of protocol optimization. Studies have shown that while iodides are highly reactive, they can also be more prone to dehalogenation compared to the corresponding bromides or chlorides under certain conditions.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Iodopyrazole) pd_intermediate1 R¹-Pd(II)L_n-X (Oxidative Addition Complex) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base pd_intermediate2 R¹-Pd(II)L_n-R² (Transmetalation Complex) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodo-4-methoxy-1-methyl-1H-pyrazole to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole. Optimization may be required for specific boronic acids.

Protocol 1: Conventional Heating

This protocol is suitable for general laboratory use and employs standard heating techniques.

Materials:

  • 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos, 1-3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water, typically in a 4:1 to 5:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

Conventional_Workflow start Start reagents Combine Iodopyrazole, Boronic Acid, Base, and Solvents in Flask start->reagents degas Degas Mixture (e.g., N₂ Purge) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reflux (e.g., 90-100 °C) catalyst->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for conventional heating Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a reaction flask, add 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to achieve a concentration of approximately 0.1-0.2 M with respect to the iodopyrazole.

  • Degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a pre-catalyst system, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.3 mol%).

  • Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-methoxy-1-methyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[7][8]

Equipment:

  • Microwave synthesis reactor

  • Microwave-safe reaction vials with crimp caps

Step-by-Step Procedure:

  • In a microwave reaction vial, combine 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent system (e.g., DME/water 4:1).

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and irradiate at a constant temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).[7]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the work-up and purification as described in steps 8-10 of the conventional heating protocol.

Optimization of Reaction Parameters: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is highly dependent on the judicious selection of the catalyst, base, and solvent. The following table summarizes typical conditions and reported yields for analogous systems, which can serve as a guide for optimization.

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃ (2)DME/H₂O (4:1)905 min (MW)78[7]
Pd(PPh₃)₄ (3)-Na₂CO₃ (2.5)DME/H₂O (10:4)905 min (MW)78[7]
XPhos Pd G2 (1)XPhos (2)K₂CO₃ (2)Dioxane/H₂O10024 h83 (for an iodinated aminopyrazole)[6]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012 hHigh yields for heteroaryl halides(General observation from literature)

Key Insights for Optimization:

  • Catalyst and Ligand Selection: For electron-rich heteroaryl iodides, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands such as XPhos or SPhos often provide superior results compared to Pd(PPh₃)₄.[6] These ligands facilitate the oxidative addition step and can help to suppress dehalogenation.

  • Choice of Base: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used bases. The choice of base can influence the reaction rate and the extent of side reactions. For sensitive substrates, a weaker base may be preferable.

  • Solvent System: A mixture of an ethereal solvent (dioxane, DME) or an aromatic solvent (toluene) with water is standard. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. The ratio of organic solvent to water can significantly impact the yield and should be optimized.[7]

  • Temperature and Reaction Time: While iodopyrazoles are reactive, elevated temperatures may be necessary to drive the reaction to completion, especially with less reactive boronic acids. Microwave heating offers a significant advantage in rapidly achieving the required temperature and reducing the overall reaction time, which can also help to minimize the formation of byproducts from prolonged heating.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents.Use a fresh batch of catalyst and base. Ensure solvents are appropriately degassed. Increase the reaction temperature. Consider a more active catalyst/ligand system (e.g., XPhos or SPhos-based pre-catalysts).
Significant Dehalogenation Formation of a palladium-hydride species. High reaction temperature or prolonged reaction time.Use a milder base. Lower the reaction temperature. Use a more active catalyst to reduce the required reaction time. Ensure a rigorously inert atmosphere.
Homocoupling of Boronic Acid Presence of oxygen. In situ reduction of Pd(II) to Pd(0) by the boronic acid.Improve the degassing procedure. Start with a Pd(0) source (e.g., Pd(PPh₃)₄) if using a Pd(II) pre-catalyst.
Incomplete Reaction Sterically hindered boronic acid. Deactivation of the catalyst.Increase the catalyst loading. Switch to a more sterically accommodating ligand. Increase the reaction temperature and/or time.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is a powerful and versatile method for the synthesis of a wide range of 5-aryl-4-methoxypyrazole derivatives. By carefully selecting the catalyst, base, and solvent system, and by being mindful of potential side reactions such as dehalogenation, researchers can efficiently generate novel molecular entities for drug discovery and development. The protocols and optimization strategies outlined in this document provide a solid foundation for the successful application of this important synthetic transformation.

References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-758. [Link]

  • Jedinák, L., Chudík, M., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 359-371. [Link]

  • Faria, J. V., Leal, A. S., & de Castro, P. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1864. [Link]

  • Cimino, A., & Montalbano, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5419. [Link]

  • Tomanová, P., Jedinák, L., & Cankař, P. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(33), 6046-6054. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Few unexpected results from a Suzuki–Miyaura reaction. Tetrahedron, 68(2), 463-470. [Link]

  • Düfert, M. A., Jolit, A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 135(34), 12879-12882. [Link]

  • Jansa, J., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 90. [Link]

  • Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(4), 635-641. [Link]

  • Düfert, M. A., Jolit, A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12879-12882. [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tomanová, P., Jedinák, L., & Cankař, P. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(33), 6046-6054. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Cravotto, G., & Cintas, P. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 543. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole in Modern Drug Discovery

Introduction: In the landscape of contemporary pharmaceutical research, the strategic selection of molecular building blocks is a cornerstone of successful drug discovery campaigns. The pyrazole scaffold, a five-membered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

In the landscape of contemporary pharmaceutical research, the strategic selection of molecular building blocks is a cornerstone of successful drug discovery campaigns. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is of particular interest due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific, highly functionalized derivative: 5-Iodo-4-methoxy-1-methyl-1H-pyrazole. The presence of an iodine atom at the 5-position, a methoxy group at the 4-position, and a methyl group on the nitrogen atom (N1) imparts a unique combination of reactivity and structural properties. These features make it a versatile intermediate for the synthesis of complex molecules targeting a range of therapeutic areas. This document provides an in-depth exploration of its applications, supported by detailed protocols and expert insights to empower researchers in their drug development endeavors.

While direct therapeutic applications of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole itself are not extensively documented, its primary value lies in its role as a key precursor for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The strategic placement of the iodo and methoxy groups on the pyrazole ring allows for precise chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

One of the most significant applications of this pyrazole derivative is in the synthesis of inhibitors targeting Janus kinases (JAKs). The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling pathways of numerous cytokines and growth factors. Consequently, inhibitors of the JAK-STAT pathway have emerged as important therapeutics for a variety of autoimmune diseases and cancers. The 4-methoxy-1-methyl-1H-pyrazole core, accessed via its iodinated precursor, has been identified as a privileged scaffold for achieving potent and selective JAK inhibition.

Part 1: Strategic Applications in Kinase Inhibitor Synthesis

The primary utility of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole in drug discovery is as a versatile intermediate for the synthesis of kinase inhibitors, particularly those targeting the JAK family. The iodine atom at the 5-position serves as a handle for introducing a wide range of substituents through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of JAK Inhibitors

A notable application of this building block is in the synthesis of compounds targeting JAK1. Selective JAK1 inhibitors are of significant interest for the treatment of inflammatory and autoimmune disorders, with the potential for a better safety profile compared to pan-JAK inhibitors. The 4-methoxy-1-methyl-1H-pyrazole moiety can be found in several patented series of JAK inhibitors.

The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between the 5-iodo-pyrazole and a suitable boronic acid or ester. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool in medicinal chemistry.

Below is a conceptual workflow for the synthesis of a generic JAK inhibitor using 5-Iodo-4-methoxy-1-methyl-1H-pyrazole as a starting material.

G A 5-Iodo-4-methoxy-1-methyl-1H-pyrazole C Suzuki-Miyaura Cross-Coupling A->C B Boronic Acid/Ester Derivative (R-B(OR)2) B->C D Purification (e.g., Chromatography) C->D Pd Catalyst, Base E Characterization (NMR, MS) D->E F Final Kinase Inhibitor Scaffold E->F G Biological Screening (e.g., Kinase Assays) F->G

Caption: Synthetic workflow for kinase inhibitors.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving 5-Iodo-4-methoxy-1-methyl-1H-pyrazole. These are intended as a starting point and may require optimization based on specific substrates and laboratory conditions.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Pyrazole Derivative

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole with a generic arylboronic acid.

Materials:

  • 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and K2CO3 (2.0 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl pyrazole product.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expert Insights:

  • Catalyst Choice: While Pd(dppf)Cl2 is a robust catalyst for this transformation, other palladium catalysts and ligands may be more suitable for specific or challenging substrates.

  • Base Selection: Potassium carbonate is a common and effective base. Other bases such as cesium carbonate or sodium bicarbonate can also be used and may influence the reaction outcome.

  • Solvent System: The ratio of organic solvent to water can be critical. A sufficient amount of water is necessary to dissolve the inorganic base.

Part 3: Data Presentation

The physicochemical properties of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole are summarized below. These properties are crucial for designing synthetic routes and for understanding the compound's behavior in various chemical environments.

PropertyValueSource
Molecular Formula C5H7IN2OPubChem
Molecular Weight 254.03 g/mol PubChem
Appearance White to off-white solidCommercial
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in common organic solventsGeneral
CAS Number 1201503-42-0PubChem

Part 4: Signaling Pathway Context

The end-products synthesized from 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, particularly JAK inhibitors, modulate the JAK-STAT signaling pathway. This pathway is a primary communication route for many cytokines and growth factors involved in immunity and inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Cytokine B Cytokine Receptor A->B Binding C JAK B->C Activation E STAT (inactive) C->E Phosphorylation D JAK Inhibitor (Derived from Pyrazole Scaffold) D->C Inhibition F p-STAT (active) E->F G STAT Dimer F->G Dimerization H Gene Transcription G->H Nuclear Translocation

Caption: JAK-STAT signaling pathway inhibition.

Pathway Description:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding event brings the associated JAK proteins into close proximity, leading to their autophosphorylation and activation.

  • STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.

  • Dimerization and Translocation: Phosphorylated STATs form dimers, which then translocate into the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of target genes, many of which are involved in inflammatory and immune responses.

Inhibitors derived from the 5-Iodo-4-methoxy-1-methyl-1H-pyrazole scaffold act by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs and interrupting this signaling cascade.

Conclusion

5-Iodo-4-methoxy-1-methyl-1H-pyrazole represents a strategically valuable, yet specialized, building block in pharmaceutical drug discovery. Its true potential is realized not as a standalone therapeutic agent, but as a key intermediate that enables the efficient synthesis and optimization of high-value compounds, such as selective JAK inhibitors. The combination of a reactive iodine handle and a methoxy-substituted pyrazole core provides medicinal chemists with a powerful platform for developing novel therapeutics for a range of diseases. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this versatile scaffold in advancing the frontiers of drug discovery.

References

  • PubChem Compound Summary for CID 57476579, 5-Iodo-4-methoxy-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of 5-substituted-4-methoxy-1-methyl-1H-pyrazoles.
  • Janus Kinase (JAK) Inhibitors: A Review of Their Application in the Treatment of Atopic Dermatitis. PubMed Central. [Link]

  • The role of Janus kinase (JAK) inhibitors in the treatment of atopic dermatitis. PubMed Central. [Link]

  • JAK-STAT signaling pathway and the regulation of the immune system.
  • Suzuki-Miyaura Cross-Coupling. Organic chemistry textbooks and review articles.
Application

Application Note: Catalytic Systems for C–N Bond Formation with 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CAS: 1346818-80-1)[1] Executive Summary & Substrate Profiling The pyrazole co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CAS: 1346818-80-1)[1]

Executive Summary & Substrate Profiling

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in kinase inhibitors, including ALK (Anaplastic Lymphoma Kinase) inhibitors[2]. Specifically, 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is a highly functionalized building block that presents unique challenges and opportunities for C–N cross-coupling.

Mechanistic Causality & Structural Challenges:

  • Steric Hindrance: The C5 position is sterically encumbered by the adjacent N1-methyl group. This requires catalytic systems capable of forcing the reductive elimination step despite spatial crowding.

  • Electronic Effects: The C4-methoxy group is strongly electron-donating. While this enriches the pyrazole ring and slightly deactivates the C–I bond toward oxidative addition compared to electron-deficient heterocycles, the high intrinsic reactivity of the iodide leaving group compensates for this electronic penalty, ensuring efficient insertion of the low-valent metal[3].

This application note details field-proven, self-validating protocols for the amination of this substrate, utilizing both Palladium (Buchwald-Hartwig) and Copper (Ullmann-type) catalytic systems.

Catalytic Strategy: Palladium vs. Copper

The selection of the catalytic metal is entirely dictated by the nature of the amine coupling partner[4].

Palladium-Catalysis for Aryl and Secondary Amines

Palladium catalysis is highly efficient for coupling anilines and secondary amines (e.g., morpholine, piperidine) lacking β -hydrogen atoms[4]. However, when primary aliphatic amines are used, the intermediate palladium-amido complex is highly susceptible to β -hydride elimination, leading to the formation of imines and reduced product yields[5]. To overcome the steric bulk of the 1-methyl group, bulky, electron-rich biarylphosphine ligands such as tBuDavePhos or tBuBrettPhos are strictly required to accelerate the challenging reductive elimination step[4].

Copper-Catalysis for Primary Aliphatic Amines

For primary aliphatic amines possessing β -hydrogen atoms, Copper-mediated Ullmann-type coupling is the superior choice[4][5]. Copper does not readily undergo β -hydride elimination. Using CuI in combination with a diamine ligand like N,N'-dimethylethylenediamine (DMEDA) provides a robust pathway for C–N bond formation at the hindered C5 position.

Workflow Start Select Amine Coupling Partner Aryl Aryl Amines & Sec-Amines (No β-H) Start->Aryl Aliphatic Primary Aliphatic (Has β-H) Start->Aliphatic PdCat Pd-Catalysis (e.g., Pd2(dba)3) Aryl->PdCat CuCat Cu-Catalysis (e.g., CuI) Aliphatic->CuCat LigandPd Bulky Ligand (tBuDavePhos) PdCat->LigandPd LigandCu Diamine Ligand (DMEDA) CuCat->LigandCu

Decision matrix for selecting Pd vs. Cu catalytic systems based on amine properties.

Quantitative Data: Catalytic System Optimization

The following table summarizes the optimized conditions for various amine classes reacting with 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

Catalytic SystemCatalystLigandBaseSolventOptimal Amine ScopeExpected Yield
Pd-Catalyzed Pd2(dba)3tBuDavePhosNaOtBuTolueneAryl amines, Sec-amines (no β -H)75–90%
Pd-Catalyzed Pd(OAc)2BrettPhosCs2CO31,4-DioxaneWeakly nucleophilic anilines60–80%
Cu-Catalyzed CuIDMEDAK3PO4DMFPrimary aliphatic amines (with β -H)70–85%
Cu-Catalyzed CuI1,10-PhenanthrolineCs2CO3TolueneAzoles (e.g., imidazole, pyrazole)65–80%

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Optimized for Secondary Amines (e.g., Morpholine) and Anilines.

Rationale & Self-Validation: This protocol utilizes NaOtBu as a strong base to facilitate the deprotonation of the coordinated amine. The reaction must be strictly air-free; a color shift from yellow/orange to dark red/brown upon heating indicates the formation of the active Pd(0)-ligand complex.

Materials:

  • 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 mmol, 238 mg)

  • Amine (e.g., Morpholine) (1.2 mmol)

  • Pd2(dba)3 (0.025 mmol, 2.5 mol%)

  • tBuDavePhos (0.06 mmol, 6 mol%)

  • NaOtBu (1.5 mmol, 144 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Reagent Loading: Add 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, Pd2(dba)3, tBuDavePhos, and NaOtBu to the tube.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill with Argon (repeat 3 times) to ensure complete removal of oxygen, preventing catalyst oxidation.

  • Solvent & Amine Addition: Inject anhydrous Toluene and the Amine via syringe. If the amine is a solid, add it during Step 2.

  • Reaction Execution: Replace the septum with a Teflon screw cap under Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • In-Process Control (IPC): After 12 hours, cool a 50 μ L aliquot, dilute with MeCN, and analyze via LC-MS. The complete disappearance of the iodide peak (m/z ~239 [M+H]+) validates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-amino pyrazole derivative.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd 5-Iodo-pyrazole AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Pd(II) Intermediate RedElim Reductive Elimination (C-N Formation) AmineCoord->RedElim Amido-Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product 5-Amino-4-methoxy- 1-methyl-1H-pyrazole RedElim->Product Product Release

Mechanistic cycle of Pd-catalyzed Buchwald-Hartwig amination for 5-iodopyrazoles.

Protocol B: Copper-Catalyzed Ullmann-Type Amination

Optimized for Primary Aliphatic Amines (e.g., n-Hexylamine).

Rationale & Self-Validation: Copper catalysis bypasses the β -hydride elimination pathway[5]. K3PO4 is chosen as a mild base to prevent side reactions with the aliphatic amine. The reaction mixture will typically turn deep blue/green, indicative of the active Cu-diamine complex.

Materials:

  • 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 mmol, 238 mg)

  • Primary Aliphatic Amine (1.5 mmol)

  • CuI (0.1 mmol, 10 mol%, 19 mg)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%, 22 μ L)

  • K3PO4 (2.0 mmol, 424 mg)

  • Anhydrous DMF (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a 15 mL pressure vial with 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, CuI, and finely powdered, anhydrous K3PO4.

  • Liquid Addition: Add anhydrous DMF, followed by DMEDA and the primary aliphatic amine.

  • Reaction Execution: Seal the vial tightly. Remove from the glovebox and place in a pre-heated oil bath at 110 °C. Stir vigorously for 24 hours.

  • In-Process Control (IPC): Monitor via TLC (typically 50% EtOAc in Hexanes). The UV-active starting material spot should be fully consumed.

  • Workup: Cool to room temperature. Quench the reaction by adding 10 mL of an aqueous saturated NH4Cl solution (this will complex the copper, turning the aqueous layer bright blue, validating the removal of the catalyst).

  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF.

  • Drying & Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography to isolate the target compound.

References

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. 4

  • MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI (Full Text). Molecules. 5

  • ACS Publications. (2024). Expedited Aminoglutarimide C–N Cross-Coupling Enabled by High-Throughput Experimentation. The Journal of Organic Chemistry. 3

  • Hoffman Fine Chemicals. (n.d.). 1346818-80-1 | 5-Iodo-4-methoxy-1-methyl-1H-pyrazole. Product Catalog. 1

  • Google Patents. (2013). JP2013525476A - Heterocyclic derivatives as ALK inhibitors. 2

Sources

Method

Application Notes and Protocols for Sonogashira Coupling Reactions Involving 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

Introduction: The Strategic Importance of Pyrazole Alkynylation The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazole Alkynylation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This powerful transformation, co-catalyzed by palladium and copper complexes, is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecular architectures.[3][4][5]

Pyrazole scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of approved therapeutic agents due to their diverse biological activities.[6][7] The targeted functionalization of the pyrazole nucleus is therefore of paramount importance in drug discovery. The introduction of alkynyl moieties via Sonogashira coupling provides a gateway to novel chemical space, allowing for the generation of libraries of compounds for biological screening and the construction of more complex heterocyclic systems.[6][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-iodo-4-methoxy-1-methyl-1H-pyrazole as a substrate in Sonogashira coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for successful execution and optimization.

Mechanistic Rationale: A Synergistic Catalytic Dance

The Sonogashira reaction proceeds through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the active Pd(0) species to the aryl iodide (5-iodo-4-methoxy-1-methyl-1H-pyrazole), forming a Pd(II)-aryl complex.[6][9]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to generate a highly reactive copper(I) acetylide intermediate.[6][10]

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) species subsequently undergoes reductive elimination to furnish the desired alkynylated pyrazole product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]

The choice of an aryl iodide as the coupling partner is strategic; the carbon-iodine bond is the most reactive among the common aryl halides, often permitting the reaction to proceed under milder conditions, such as at room temperature, with high efficiency.[1][11]

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(I) OxAdd->PdII_Aryl Ar-I Transmetalation Transmetalation PdII_Diorgano L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Diorgano Cu-C≡C-R RedElim Reductive Elimination Product Ar-C≡C-R PdII_Diorgano->Product RedElim->Pd0 CuI Cu(I) Alkyne_Activation Alkyne Activation Cu_Acetylide Cu-C≡C-R Alkyne_Activation->Cu_Acetylide H-C≡C-R, Base Cu_Acetylide->Transmetalation Ar Ar = 5-methoxy-1-methyl-1H-pyrazol-4-yl

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for the Sonogashira coupling of 5-iodo-4-methoxy-1-methyl-1H-pyrazole. It is important to note that optimization may be necessary for different alkyne substrates.[6] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Coupling with Phenylacetylene

This procedure details the coupling of 5-iodo-4-methoxy-1-methyl-1H-pyrazole with a common aromatic alkyne.

Materials and Reagents:

  • 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5 mL) followed by the base (3.0 mmol) via syringe.

  • Initial Stirring: Stir the resulting mixture at room temperature for 10-15 minutes. The solution may become heterogeneous.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For less reactive alkynes, gentle heating (e.g., 40-60 °C) may be required.

  • Work-up: Upon completion, cool the reaction to room temperature (if heated) and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Coupling with a Terminal Aliphatic Alkyne (e.g., 1-Octyne)

This protocol is adapted for aliphatic alkynes, which can sometimes exhibit different reactivity profiles.

Materials and Reagents:

  • 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.)

  • 1-Octyne (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Pyrrolidine or Piperidine (3.0 mmol, 3.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation and Inerting: Follow steps 1 and 2 from Protocol 1, using Pd(PPh₃)₄ as the palladium source.

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) followed by the amine base (3.0 mmol).

  • Initial Stirring: Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add 1-octyne (1.2 mmol) dropwise.

  • Reaction Conditions and Monitoring: Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS. Aliphatic alkynes may require slightly elevated temperatures for efficient coupling.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Data Summary and Comparison

The following table summarizes typical reaction parameters for the Sonogashira coupling of 5-iodo-4-methoxy-1-methyl-1H-pyrazole. These are starting points and may require optimization.

ParameterProtocol 1 (Aromatic Alkyne)Protocol 2 (Aliphatic Alkyne)Rationale & Field Insights
Aryl Halide 5-Iodo-4-methoxy-1-methyl-1H-pyrazole5-Iodo-4-methoxy-1-methyl-1H-pyrazoleIodides are highly reactive, facilitating milder conditions.[1][11]
Terminal Alkyne Phenylacetylene1-OctyneAromatic alkynes are generally more reactive than aliphatic ones.
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (3 mol%)Pd(0) is the active species. Pd(II) precatalysts are reduced in situ.[9] Higher catalyst loading may be needed for less reactive substrates.
Copper Co-catalyst CuI (4 mol%)CuI (5 mol%)Essential for the formation of the copper acetylide intermediate.[3][10]
Base TEA or DIPEAPyrrolidine or PiperidineThe base deprotonates the alkyne and neutralizes the HI formed.[2] Sterically hindered amines can prevent side reactions.
Solvent THF or DMFTolueneSolvent choice can influence solubility and reaction rate. DMF is more polar, while toluene is suitable for higher temperatures.
Temperature Room Temperature to 60 °C50-70 °CHigher temperatures may be required for less reactive partners but can increase the risk of side reactions like Glaser homocoupling.

Troubleshooting and Expert Considerations

  • Low Yield: If the reaction is sluggish or yields are low, consider increasing the catalyst loading, switching to a more effective ligand (e.g., N-heterocyclic carbenes), or using a different solvent/base combination.[3] Degassing the solvent thoroughly is critical to prevent oxidation of the Pd(0) catalyst.

  • Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction, particularly if oxygen is present or with prolonged reaction times at elevated temperatures. Ensure a strictly inert atmosphere and use the minimum necessary reaction time. Copper-free Sonogashira protocols can also mitigate this issue.[12][13]

  • Dehalogenation of the Starting Material: This can occur in the presence of a strong base or if the catalytic cycle is inefficient. Using a less nucleophilic base or ensuring rapid transmetalation can help.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and versatile method for the alkynylation of 5-iodo-4-methoxy-1-methyl-1H-pyrazole. The protocols and insights provided herein offer a solid foundation for researchers to synthesize novel pyrazole-containing compounds. By understanding the underlying mechanism and paying careful attention to experimental parameters, scientists can successfully leverage this powerful reaction in their drug discovery and development endeavors.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. Available at: [Link]

  • An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. Available at: [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. Available at: [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Request PDF - ResearchGate. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. Available at: [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole - MDPI. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Semantic Scholar. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole

Welcome to the dedicated technical support guide for the synthesis of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important building block. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing actionable solutions grounded in chemical principles.

Question: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer: Low yield in the synthesis of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole is a frequent issue that can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is recommended.

First, consider the purity of your starting material, 4-methoxy-1-methyl-1H-pyrazole. Impurities can interfere with the iodination reaction. It is advisable to verify the purity by NMR or LC-MS before starting the reaction.

Next, the choice of iodinating agent and reaction conditions are critical. While various iodinating agents can be used, N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane is a common choice for the iodination of electron-rich heterocycles like pyrazoles. The reaction is often sensitive to temperature. Running the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) can minimize the formation of side products.

Finally, the work-up and purification procedure can significantly impact the final yield. Incomplete extraction of the product from the aqueous phase or loss of product during column chromatography are common pitfalls. Ensure the pH of the aqueous layer is optimized for extraction and that the silica gel for chromatography is properly deactivated if your compound is sensitive.

Here is a logical workflow for troubleshooting low yield:

G cluster_start Start: Low Yield cluster_investigate Investigation Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield (<50%) purity Check Starting Material Purity (NMR, LC-MS) start->purity Step 1 conditions Evaluate Reaction Conditions purity->conditions If pure repurify_sm Repurify Starting Material purity->repurify_sm If impure workup Analyze Work-up & Purification conditions->workup If conditions seem optimal optimize_reagents Optimize Iodinating Agent & Stoichiometry conditions->optimize_reagents Sub-optimal results optimize_temp Adjust Reaction Temperature conditions->optimize_temp Side products observed optimize_extraction Optimize Extraction pH & Solvent workup->optimize_extraction Poor recovery optimize_chromatography Refine Chromatography Protocol workup->optimize_chromatography Co-eluting impurities end_node Improved Yield repurify_sm->end_node optimize_reagents->end_node optimize_temp->end_node optimize_extraction->end_node optimize_chromatography->end_node G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product dissolve Dissolve Pyrazole in Acetonitrile cool Cool to 0 °C dissolve->cool add_nis Add NIS (1.1 eq.) Portion-wise cool->add_nis monitor Monitor by TLC add_nis->monitor quench Quench with Na₂S₂O₃ monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ wash->dry purify Column Chromatography dry->purify product Pure 5-Iodo-4-methoxy- 1-methyl-1h-pyrazole purify->product

Optimization

Technical Support Center: Column Chromatography Purification of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole via column chromatography. The inform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole via column chromatography. The information presented herein is curated to address common challenges and provide scientifically grounded solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole to consider for column chromatography?

A1: Understanding the molecule's properties is fundamental to developing a successful purification strategy. 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, with a molecular formula of C5H7IN2O and a molecular weight of 238.03 g/mol , is a halogenated pyrazole derivative.[1] Its structure, featuring a pyrazole ring, a methoxy group, and an iodine atom, suggests a moderate polarity. The presence of the basic nitrogen atoms in the pyrazole ring can influence its interaction with the stationary phase.[2][3]

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A common and effective starting point for pyrazole derivatives is a binary solvent system consisting of a non-polar solvent and a polar solvent.[2][4] For 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, a mixture of hexanes (or heptane) and ethyl acetate is recommended.[2] Begin by performing Thin Layer Chromatography (TLC) with varying ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find a system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound, as this typically translates to good separation on a column.[5]

Q3: My compound is streaking or showing poor separation on the silica gel column. What could be the cause?

A3: Streaking or tailing of basic compounds like pyrazoles on silica gel is a frequent issue. This is often due to strong interactions between the basic nitrogen atoms of the pyrazole ring and the acidic silanol groups on the surface of the silica gel.[2][6] This can lead to irreversible adsorption and poor recovery.

Q4: How can I prevent the issues caused by the basicity of the pyrazole ring during silica gel chromatography?

A4: To mitigate the acidic nature of silica gel, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent.[3][7] Typically, a concentration of 0.1-1% (v/v) of TEA in the mobile phase is sufficient to neutralize the active sites on the silica, leading to sharper peaks and improved separation.[7] Alternatively, using a different stationary phase like neutral alumina can be an effective strategy.[3]

Q5: I am observing a colored impurity in my fractions. What is the likely origin?

A5: The appearance of colored impurities, often yellow or brown, can be due to the degradation of the iodo-pyrazole compound. Iodinated aromatic compounds can be sensitive to light and air, potentially leading to the formation of colored byproducts. It is advisable to protect the compound from light during purification and storage.

Troubleshooting Guide

This section provides a structured approach to resolving specific problems encountered during the column chromatography purification of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

Issue 1: Poor Separation of Closely Eluting Impurities

Question: My TLC analysis shows impurities with Rf values very close to my target compound. How can I improve the resolution?

Answer:

  • Optimize the Solvent System: Fine-tuning the eluent composition is the first step. Small changes in the ratio of your polar and non-polar solvents can significantly impact separation. Consider using a shallower gradient or even isocratic elution with the optimal solvent mixture.

  • Change Solvent Selectivity: If adjusting the polarity of a hexane/ethyl acetate system is insufficient, switching to a solvent with different selectivity may be beneficial. For example, replacing ethyl acetate with dichloromethane or a mixture of ethyl acetate and dichloromethane can alter the interactions with the stationary phase and improve separation.[4][8]

  • Column Dimensions and Packing: A longer, narrower column generally provides better resolution. Ensure your column is packed uniformly to avoid channeling, which can lead to band broadening.[5]

  • Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be 1-5% of the weight of the silica gel. Dissolve the sample in a minimal amount of the initial mobile phase or a slightly stronger solvent to ensure a concentrated band is applied to the column.[9]

Issue 2: Low Recovery of the Product

Question: I have loaded a known amount of crude material onto the column, but the yield of the purified product is significantly lower than expected. What could be the reason?

Answer:

  • Irreversible Adsorption: As mentioned in the FAQs, the basic nature of the pyrazole can lead to strong adsorption on acidic silica gel.[2] If you have not used a basic modifier like triethylamine, your compound may be partially or completely retained on the column.

  • Compound Instability: Although 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is generally stable, prolonged exposure to the acidic environment of silica gel can potentially cause degradation.

  • Co-elution with Non-UV Active Impurities: If you are monitoring the fractions by UV, it is possible that your product is co-eluting with impurities that are not UV-active, leading to an overestimation of the purity of the combined fractions. It is good practice to analyze fractions by another method, such as TLC with a visualizing stain or LC-MS, to confirm purity.

Issue 3: Product Elutes Too Quickly or Too Slowly

Question: My compound is either coming out with the solvent front or is not eluting from the column at all. How do I adjust the elution conditions?

Answer:

  • Product Elutes Too Quickly (Low Retention): This indicates that the mobile phase is too polar. You need to decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).

  • Product Elutes Too Slowly (High Retention): This suggests the mobile phase is not polar enough to displace the compound from the stationary phase. Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).

Table 1: Recommended Solvent Systems and Troubleshooting Adjustments

Polarity of CompoundInitial Solvent System (Hexane:Ethyl Acetate)Troubleshooting Adjustment for Low RetentionTroubleshooting Adjustment for High Retention
Non-polar95:5 to 90:10Increase hexane contentDecrease hexane content
Moderately Polar80:20 to 60:40Increase hexane contentDecrease hexane content
Polar50:50 to 0:100Increase hexane contentDecrease hexane content or add a stronger polar solvent like methanol (up to 5%)[4]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the purification of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole using flash column chromatography.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution onto a silica gel TLC plate.
  • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 8:2).
  • Visualize the spots under a UV lamp.
  • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.3.[5]

2. Column Preparation:

  • Select a column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • If necessary, add triethylamine (0.1-1% v/v) to the eluent to deactivate the silica.
  • Pour the slurry into the column and allow it to pack evenly. A layer of sand can be added to the top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude product in a minimal volume of the eluent or a more volatile solvent like dichloromethane.
  • Carefully apply the sample solution to the top of the silica bed.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the column.[6]

4. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system.
  • If a gradient elution is required, gradually increase the polarity of the mobile phase.
  • Collect fractions in appropriately sized test tubes or vials.

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.
  • Dry the final product under high vacuum to remove any residual solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start Purification tlc Perform TLC Analysis start->tlc column Run Column Chromatography tlc->column analyze Analyze Fractions column->analyze pure Pure Product analyze->pure No Problem impure Issues Encountered analyze->impure Problem? streaking Streaking or Tailing? impure->streaking add_tea Add Triethylamine to Eluent streaking->add_tea Yes poor_sep Poor Separation? streaking->poor_sep No add_tea->column optimize_solvent Optimize Solvent System poor_sep->optimize_solvent Yes low_recovery Low Recovery? poor_sep->low_recovery No change_solvent Change Solvent Selectivity optimize_solvent->change_solvent change_solvent->column low_recovery->pure No check_adsorption Check for Irreversible Adsorption low_recovery->check_adsorption Yes check_adsorption->column

Caption: Troubleshooting workflow for column chromatography.

References

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Link]

  • HALO Columns. LC Chromatography Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Semantic Scholar. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • PubChem. 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole. [Link]

  • PMC. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • PMC. Solvent System Selection Strategies in Countercurrent Separation. [Link]

  • MDPI. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • ResearchGate. (PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

  • YouTube. Chromatography Troubleshooting. [Link]

  • Pyrazoles database. Synthesis and properties of Pyrazoles. [Link]

  • Journal of Chemical Health Risks. Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Deiodination in 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Cross-Couplings

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges with the transition-metal-catalyzed cross-coupling of 5-Iodo-4-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges with the transition-metal-catalyzed cross-coupling of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CAS 1346818-80-1) .

While iodopyrazoles are highly reactive electrophiles, the specific substitution pattern of this building block makes it notoriously prone to hydrodehalogenation (deiodination) —a side reaction where the C-I bond is reduced to a C-H bond, yielding the undesired 4-methoxy-1-methyl-1H-pyrazole byproduct. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to suppress this pathway.

Mechanistic Insight: The Deiodination Pathway

To solve the deiodination problem, we must first understand the causality behind it. The 5-position of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is sterically congested, flanked by the N1-methyl and C4-methoxy groups.

During a standard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition of Pd(0) to the weak C-I bond occurs rapidly. However, the subsequent transmetalation step is sterically retarded . This delay results in a long-lived Pd(II)-aryl intermediate. If the reaction environment contains hydride donors—such as alcoholic solvents, amines with α-hydrogens, or alkoxide bases—the Pd(II) complex will undergo off-cycle β-hydride elimination. This transfers a hydride to the metal center, which then reductively eliminates to form the deiodinated pyrazole .

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst PdII Oxidative Addition Complex [Pd(II)(Ar)(I)L_n] Pd0->PdII 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Transmetalation Transmetalation (Desired Pathway) PdII->Transmetalation R-M, Base (Accelerated by XPhos) BetaElim β-Hydride Elimination (Side Reaction) PdII->BetaElim Hydride Source (Steric Hindrance Delay) Product Cross-Coupled Product (e.g., 5-Aryl pyrazole) Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Deiodinated Hydrodehalogenation (Deiodinated Pyrazole) BetaElim->Deiodinated Reductive Elimination Deiodinated->Pd0 Catalyst Regeneration

Catalytic cycle showing the competition between desired cross-coupling and undesired deiodination.

Troubleshooting Guide & FAQs

Q: My Suzuki-Miyaura coupling yields mostly 4-methoxy-1-methyl-1H-pyrazole. How do I shift the pathway toward cross-coupling? A: You must accelerate the transmetalation step to outcompete the reduction pathway. Switch from standard ligands (like PPh 3​ or dppf) to bulky, electron-rich dialkylbiaryl phosphines such as XPhos. Utilizing the precatalyst XPhos Pd G2 ensures the rapid generation of the active monoligated Pd(0) species, which has been proven to suppress dehalogenation in highly hindered halogenated pyrazoles .

Q: How does solvent choice impact the deiodination of this iodopyrazole? A: Solvents are the most common hidden hydride donors. Alcohols (EtOH, MeOH) and DMF can act as hydride sources via β-hydride elimination at elevated temperatures [[1]]([Link]). To prevent this, switch to strictly aprotic, non-reducible solvent systems like 1,4-Dioxane/H 2​ O or Toluene.

Q: Can the choice of base influence the deiodination side reaction? A: Yes. Strong alkoxide bases (e.g., NaOEt, KOtBu) can act as hydride sources themselves . Conversely, in the total absence of a base, dehalogenation is virtually eliminated, but cross-coupling cannot proceed. To balance this, use mild, anhydrous bases like K 3​ PO 4​ or Cs 2​ CO 3​ , which facilitate transmetalation without donating hydrides .

Q: I am performing a Buchwald-Hartwig amination. How do I prevent the amine from reducing the pyrazole? A: Aliphatic amines with α-hydrogens are excellent hydride donors. If the amine coordinates to the Pd(II) intermediate but fails to undergo rapid reductive elimination, β-hydride elimination will occur. Use highly rigid ligands like BrettPhos or RuPhos paired with LHMDS to force rapid reductive elimination before the hydride transfer can take place.

Data Presentation: Parameter Optimization

The following table summarizes the causal impact of various reaction parameters on the yield versus deiodination ratio for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

Table 1: Impact of Reaction Parameters on Cross-Coupling vs. Deiodination

Catalyst SystemSolventBaseOutcome / Mechanistic Causality
Pd(OAc) 2​ / PPh 3​ EtOH / H 2​ ONa 2​ CO 3​ High deiodination (>80%) : Slow transmetalation allows the ethanol solvent to undergo β-hydride elimination.
Pd(dppf)Cl 2​ DMFK 2​ CO 3​ Moderate deiodination : DMF acts as a hydride source at elevated temperatures (>90 °C).
XPhos Pd G2 1,4-Dioxane / H 2​ O K 3​ PO 4​ High cross-coupling yield (>85%) : Rapid transmetalation outcompetes reduction; dioxane lacks β-hydrogens.
RuPhos Pd G3TolueneLiHMDSOptimal for Amination : Prevents amine-induced β-hydride elimination via rapid reductive elimination.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system . It includes internal analytical checkpoints to confirm the suppression of the deiodination pathway before committing to large-scale purification.

Materials:

  • 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2 mol%) and XPhos (2 mol%)

  • Anhydrous K 3​ PO 4​ (3.0 equiv)

  • Degassed 1,4-Dioxane / H 2​ O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, the arylboronic acid, and K 3​ PO 4​ .

  • Catalyst Loading: Add XPhos Pd G2 and the supplemental XPhos ligand.

    • Causality: The G2 precatalyst ensures the immediate generation of the active L 1​ Pd(0) species, preventing off-cycle catalyst degradation. Supplemental ligand prevents the formation of inactive Pd black .

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-high purity Argon (repeat for 3 cycles).

  • Solvent Addition: Inject the degassed 1,4-Dioxane/H 2​ O mixture via syringe.

    • Causality: Dioxane is chosen because it cannot act as a hydride donor, effectively shutting down solvent-mediated hydrodehalogenation [[1]]([Link]).

  • Reaction Execution: Seal the tube and vigorously stir the mixture in a pre-heated oil bath at 80 °C.

  • Validation Checkpoint (30 Minutes): Withdraw a 10 µL aliquot via syringe, quench in 1 mL of LC-MS grade MeCN, and analyze.

    • Self-Validating Logic: Look for the mass of the deiodinated byproduct (m/z 113.1 for 4-methoxy-1-methyl-1H-pyrazole). If this peak is dominant, the transmetalation is still too slow. Abort the reaction, verify the anhydrous nature of your reagents, and ensure the boronic acid is not forming unreactive boroxines. If the product mass is dominant, proceed to completion.

  • Workup: Once complete (typically 2-4 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations Molecules (MDPI) URL:[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions White Rose Research Online URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions for 5-Iodo-4-methoxy-1-methyl-1h-pyrazole

Welcome to the dedicated technical support center for optimizing cross-coupling reactions involving 5-Iodo-4-methoxy-1-methyl-1h-pyrazole. This guide is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for optimizing cross-coupling reactions involving 5-Iodo-4-methoxy-1-methyl-1h-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success and efficiency of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cross-coupling of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole.

Q1: Which cross-coupling reactions are most suitable for functionalizing 5-Iodo-4-methoxy-1-methyl-1h-pyrazole?

A1: The most commonly employed and effective cross-coupling reactions for this substrate are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the versatile formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of diverse compound libraries in drug discovery.[1][2][3]

Q2: What is the general reactivity trend for 4-halopyrazoles in palladium-catalyzed cross-coupling reactions?

A2: The reactivity of 4-halopyrazoles is largely governed by the carbon-halogen bond strength, following the trend C-I < C-Br < C-Cl.[4] Consequently, 5-Iodo-4-methoxy-1-methyl-1h-pyrazole is generally the most reactive substrate compared to its bromo or chloro analogs, often allowing for milder reaction conditions.[4] However, this high reactivity can sometimes lead to a greater propensity for side reactions like dehalogenation.[4]

Q3: Why is an inert atmosphere crucial for these reactions?

A3: Palladium-catalyzed cross-coupling reactions rely on a catalytic cycle involving a Pd(0) species, which is susceptible to oxidation by atmospheric oxygen to an inactive Pd(II) state.[5] The presence of oxygen can therefore inhibit or completely halt the reaction. Maintaining an inert atmosphere using nitrogen or argon is essential to protect the active catalyst and ensure reproducible results.[2][5]

Q4: What are the primary safety concerns associated with palladium-catalyzed cross-coupling reactions?

A4: A key safety concern is the exothermic nature of these reactions.[6][7] Mixing all reagents at once and then heating can lead to a sudden and uncontrolled temperature increase, posing a risk of a runaway reaction, especially on a larger scale.[6][7] It is crucial to monitor the reaction temperature and consider controlled addition of reagents for larger-scale preparations. Additionally, some reagents, like organozinc compounds used in Negishi coupling, are highly reactive and require careful handling.[6]

II. Troubleshooting Guide

This section provides a detailed, in-depth guide to overcoming common challenges encountered during the cross-coupling of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure of the reaction to proceed to completion or provide a satisfactory yield. A systematic approach to troubleshooting is often the most effective.

Potential Cause 1: Inactive Catalyst

  • Explanation: The active Pd(0) catalyst can be deactivated by oxidation or impurities.[5] Many protocols use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) form.[5] Inefficient activation will result in a low concentration of the active catalyst.

  • Solution:

    • Ensure High-Purity Reagents: Use high-purity palladium precatalysts and ligands.

    • Proper Precatalyst Activation: If using a Pd(II) source, ensure the reaction conditions are suitable for its reduction. This is often facilitated by the phosphine ligand and the base.

    • Ligand Integrity: Phosphine ligands are prone to oxidation.[5] Store them under an inert atmosphere and handle them quickly in air. Consider using air-stable ligands or precatalysts.

Potential Cause 2: Inadequate Inert Atmosphere

  • Explanation: As mentioned in the FAQs, oxygen can poison the palladium catalyst.[5]

  • Solution:

    • Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Proper Flask Preparation: Ensure the reaction flask is oven-dried to remove moisture and thoroughly purged with an inert gas before adding reagents. This typically involves evacuating the flask and backfilling with the inert gas three times.[8]

Potential Cause 3: Suboptimal Reaction Parameters

  • Explanation: The choice of ligand, base, solvent, and temperature are all interconnected and critical for success.[1] An inappropriate combination can lead to a stalled or slow reaction.

  • Solution:

    • Systematic Screening: If initial attempts fail, a systematic screening of reaction parameters is recommended. The table below provides a starting point for different coupling reactions.

    • Ligand Choice: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[9]

    • Base Strength and Solubility: The base plays a crucial role in the catalytic cycle.[1][10] Its strength and solubility can significantly impact the reaction rate and yield. For instance, in Suzuki reactions, the base activates the boronic acid.[10]

Table 1: Recommended Starting Conditions for Screening
Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2) or Pd(PPh₃)₄ (5)SPhos (4) or PPh₃ (10)K₂CO₃ or K₃PO₄ (2)Toluene/H₂O or Dioxane/H₂O80-110
Sonogashira PdCl₂(PPh₃)₂ (2)PPh₃ (4)Et₃N or DIPEA (3)THF or DMF50-80
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos or RuPhos (2-4)NaOtBu or K₃PO₄ (1.4)Toluene or Dioxane80-110
Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the presence of side reactions that compete with the desired transformation.

Potential Side Reaction 1: Homocoupling of the Coupling Partner

  • Explanation: In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling).[11][12] In Suzuki reactions, the boronic acid can undergo homocoupling.

  • Solution:

    • Copper-Free Sonogashira: For Sonogashira reactions, consider using a copper-free protocol.[13][14] These often require a slightly different catalyst system but can effectively eliminate alkyne homocoupling.

    • Control of Oxygen: In copper-catalyzed Sonogashira reactions, the homocoupling is often exacerbated by the presence of oxygen.[12] Rigorous exclusion of air is critical.

    • Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus cross-coupling.

Potential Side Reaction 2: Dehalogenation of the Starting Material

  • Explanation: The iodo-pyrazole can be reduced to the corresponding protonated pyrazole, especially at higher temperatures or with extended reaction times. This is more common with highly reactive iodo-substrates.[4]

  • Solution:

    • Lower Reaction Temperature: If dehalogenation is observed, try running the reaction at a lower temperature.

    • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reaction.

    • Choice of Base: Some bases can promote dehalogenation more than others. If using a very strong base like an alkoxide, consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄.

Potential Side Reaction 3: Protodeboronation of the Boronic Acid (Suzuki Coupling)

  • Explanation: The boronic acid can react with water or other protic sources to be converted back to the corresponding arene, reducing the amount available for the cross-coupling reaction.

  • Solution:

    • Use Anhydrous Solvents: While some Suzuki protocols use aqueous solvent systems, ensure the organic solvent is anhydrous if protodeboronation is a significant issue.

    • Excess Boronic Acid: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help to compensate for any loss due to protodeboronation.[8]

III. Experimental Protocols

The following are detailed, step-by-step protocols for the most common cross-coupling reactions of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole with an arylboronic acid.

Materials:

  • 5-Iodo-4-methoxy-1-methyl-1h-pyrazole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 5-Iodo-4-methoxy-1-methyl-1h-pyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).[3]

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the coupling of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole with a terminal alkyne.[2]

Materials:

  • 5-Iodo-4-methoxy-1-methyl-1h-pyrazole

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Iodo-4-methoxy-1-methyl-1h-pyrazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[2]

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).[2]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole with a primary or secondary amine.[9]

Materials:

  • 5-Iodo-4-methoxy-1-methyl-1h-pyrazole

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 5-Iodo-4-methoxy-1-methyl-1h-pyrazole (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.02 mmol, 2 mol%).

  • Add NaOtBu (1.4 mmol, 1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon. Repeat this three times.

  • Add anhydrous toluene (2-4 mL) via syringe.

  • Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: Iodo-pyrazole, Coupling Partner, Base, Catalyst, Ligand B 2. Purge with Inert Gas (3x Evacuate/Backfill) A->B C 3. Add Degassed Solvent(s) B->C D 4. Heat to Desired Temperature C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool to Room Temperature E->F G 7. Quench & Aqueous Extraction F->G H 8. Dry & Concentrate Organic Layer G->H I 9. Column Chromatography H->I J Final Product I->J

Caption: General experimental workflow for cross-coupling.

Simplified Catalytic Cycle

This diagram shows a simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)L_n pd_complex R¹-Pd(II)-X L_n pd0->pd_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)-R² L_n pd_complex->transmetal_complex Transmetalation (M-R²) transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product

Sources

Troubleshooting

Solving solubility issues with 5-Iodo-4-methoxy-1-methyl-1h-pyrazole in organic solvents

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 5-Iodo-4-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 5-Iodo-4-methoxy-1-methyl-1H-pyrazole .

This compound—typically isolated as a crystalline yellow solid[1]—is a highly valuable building block for palladium-catalyzed cross-coupling and metalation reactions[2]. However, its rigid planar structure, the strong dipole moment of the pyrazole core, and the high lipophilicity introduced by the C5-iodine atom create a robust crystal lattice. This lattice energy often manifests as stubborn solubility issues in standard organic workflows.

Below, you will find a causality-driven troubleshooting guide, self-validating experimental protocols, and foundational data to keep your synthetic pipelines moving.

I. Fundamental Solubility Profile

To rationally solve precipitation or biphasic transfer issues, we must first understand the thermodynamic solubility profile of the molecule. The table below summarizes the solvating power of common media based on the structural demands of the iodo-pyrazole core.

Solvent ClassRepresentative SolventsSolvating Power (20°C)Mechanistic Causality & Application NotesNon-PolarHexanes, HeptaneVery PoorIncapable of disrupting the dipole-dipole interactions of the pyrazole nitrogens. Used exclusively as anti-solvents for crystallization[3].AromaticToluene, BenzenePoor to Moderate π π stacking provides marginal solubility. Requires heating (>60°C) to maintain homogeneity during high-temp cross-couplings.Polar AproticDMF, DMSO, AcetoneExcellentHigh dielectric constants effectively break the crystal lattice. Ideal for SN​Ar or room-temperature functionalizations[4].EthericTHF, 1,4-DioxaneGoodOxygen lone pairs coordinate well with the pyrazole. THF is the standard for low-temperature halogen-metal exchange.AqueousWaterInsolubleHighly hydrophobic C5-iodo and C1-methyl groups repel water. Requires hydrotropes or co-solvents for aqueous reactions[5].

II. Troubleshooting Workflow Logic

SolubilityWorkflow Start Identify Solubility Bottleneck for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Cond1 Low-Temp Precipitation (e.g., Metalation at -78°C) Start->Cond1 Cond2 Poor Biphasic Transfer (e.g., Suzuki-Miyaura) Start->Cond2 Cond3 Failed Recrystallization (Oiling out / Impurities) Start->Cond3 Act1 Switch to THF/DME Blend Add TMEDA to disrupt lattice Cond1->Act1 Act2 Add Hydrotrope (NaPTS) or 1,4-Dioxane Co-solvent Cond2->Act2 Act3 Use Binary Solvent System (Hot Toluene + Hexanes) Cond3->Act3 Val1 Validation: Optically clear solution before n-BuLi addition Act1->Val1 Val2 Validation: Homogeneous microemulsion at interface Act2->Val2 Val3 Validation: Controlled turbidity upon anti-solvent addition Act3->Val3

Caption: Workflow for diagnosing and resolving pyrazole solubility bottlenecks.

III. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During low-temperature halogen-metal exchange (-78°C), my 5-Iodo-4-methoxy-1-methyl-1H-pyrazole precipitates out of THF, stalling the reaction. How do I resolve this? Causality: At cryogenic temperatures, the kinetic energy of the solvent is insufficient to overcome the strong intermolecular halogen bonding and dipole-dipole stacking of the pyrazole rings. Solution: Transition from pure THF to a binary etheric mixture, such as THF/DME (1:1). Dimethoxyethane (DME) acts as a bidentate ligand that drastically increases the solvating power for organometallic intermediates. Additionally, adding 1.0 equivalent of TMEDA (Tetramethylethylenediamine) before cooling will coordinate with the pyrazole and the incoming lithium reagent, breaking up aggregates and maintaining a homogeneous solution.

Q2: I am attempting a green Suzuki-Miyaura coupling in an aqueous medium, but the pyrazole remains as an insoluble yellow suspension. What is the best approach? Causality: 4-Iodo-pyrazoles are frequently utilized in Pd-catalyzed Suzuki-Miyaura cross-couplings to build complex biaryls[2]. However, the highly lipophilic iodine atom prevents hydration of the molecule in pure water, keeping the reagent physically separated from the water-soluble palladium catalysts. Solution: Introduce a hydrotrope such as Sodium p-toluenesulfonate (NaPTS)[3]. Hydrotropes function by hydrating their polar head groups to decrease electrostatic attraction, allowing the hydrophobic tails to encapsulate the poorly soluble pyrazole[3]. This pulls the pyrazole into the aqueous phase without requiring harsh organic solvents.

Q3: I am struggling to purify my crude pyrazole derivative by recrystallization because it either oils out or won't dissolve. What are my options? Causality: "Oiling out" occurs when the melting point of the crude mixture is depressed below the temperature at which it saturates the solvent, causing it to separate as a liquid phase rather than a crystal. Solution: Employ a binary solvent system (e.g., Toluene/Hexanes) coupled with hot filtration[4]. Dissolving the compound in a minimal amount of hot toluene ensures complete dissolution of the pyrazole while leaving inorganic impurities solid. The controlled, dropwise addition of hexanes (anti-solvent) forces the crystal lattice to form slowly, bypassing the liquid-liquid phase separation (oiling out)[4].

IV. Self-Validating Experimental Protocols

Protocol A: Biphasic Suzuki-Miyaura Coupling with Hydrotrope Enhancement

This protocol ensures maximum solubility and phase-transfer efficiency for highly lipophilic halogenated pyrazoles in green media.

  • Solvent & Hydrotrope Preparation: In a Schlenk flask, dissolve 1.5 equivalents of Sodium p-toluenesulfonate (NaPTS) in 5 mL of degassed water.

  • Reagent Addition: Add 1.0 mmol of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole and 1.2 mmol of the desired arylboronic acid to the aqueous mixture.

  • Self-Validation Check 1 (Phase State): Stir at 40°C for 10 minutes. Validation: The initial cloudy yellow suspension must transition into a translucent, homogeneous microemulsion. If particulate matter remains, the hydrotrope concentration is insufficient; add NaPTS in 0.2 eq increments until optical clarity is achieved.

  • Catalyst & Base Addition: Once the microemulsion is validated, add 2.0 mmol of K2​CO3​ and 5 mol% of Pd(dppf)Cl2​ .

  • Execution: Heat the reaction to 80°C for 4 hours. The enhanced solubility provided by the hydrotrope will ensure rapid oxidative addition of the palladium into the C-I bond.

Protocol B: Purification via Binary Solvent Recrystallization

This protocol utilizes thermodynamic solubility gradients to isolate the pure pyrazole from cross-coupling degradation products (e.g., Pd black).

  • Primary Dissolution: Place 1.0 g of crude 5-Iodo-4-methoxy-1-methyl-1H-pyrazole in a 50 mL Erlenmeyer flask. Add 5 mL of Toluene and heat to 85°C while stirring.

  • Hot Filtration: Rapidly pass the hot mixture through a pre-warmed fritted funnel (porosity medium) to remove insoluble Pd black and inorganic salts[4].

  • Self-Validation Check 1 (Filtrate Clarity): Validation: Hold the filtrate against a light source. It must be a brilliant, optically clear yellow solution. Any cloudiness indicates premature crystallization; if observed, reheat the filtrate until clear.

  • Anti-Solvent Addition: While maintaining the filtrate at 80°C, add Hexanes dropwise via an addition funnel.

  • Self-Validation Check 2 (Turbidity Point): Validation: Stop adding Hexanes the exact moment persistent turbidity (a faint cloudiness that does not disappear upon swirling) is observed[4]. This confirms the solution has reached the metastable zone for crystallization.

  • Crystallization: Remove from heat and allow the flask to cool ambiently to room temperature over 2 hours, yielding pure yellow crystals[1].

V. References

  • Recent Advances in Synthesis and Properties of Pyrazoles MDPI[Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water ResearchGate[Link]

  • Heterocyclic Derivatives as ALK Inhibitors (JP2013525476A) Google Patents

Sources

Optimization

Optimal storage conditions to prevent degradation of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience inconsistent cross-coupling yields when utilizing halogenated heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience inconsistent cross-coupling yields when utilizing halogenated heterocycles. 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CAS: 1346818-80-1) is a highly valuable building block, particularly in the synthesis of complex pharmaceuticals like ALK inhibitors [1]. However, its structural advantages—namely the highly reactive carbon-iodine (C-I) bond and the electron-rich pyrazole core—also render it highly susceptible to environmental degradation.

This guide provides a mechanistic understanding of its degradation pathways, self-validating storage protocols, and actionable troubleshooting steps to ensure reproducibility in your synthetic workflows.

Mechanistic Grounding: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is primarily driven by three mechanisms:

  • Photolytic Homolysis: The C-I bond possesses a relatively low bond dissociation energy (~240 kJ/mol). Exposure to ambient ultraviolet (UV) or high-intensity visible light provides sufficient photon energy to induce homolytic cleavage, generating highly reactive pyrazole and iodine radicals[2].

  • Oxidative Propagation: Once radicals are formed, the presence of atmospheric oxygen ( O2​ ) leads to oxidative degradation of the electron-rich pyrazole ring (enhanced by the electron-donating 4-methoxy group).

  • Iodine Recombination: The cleaved iodine radicals ( I∙ ) rapidly recombine to form molecular iodine ( I2​ ). This is the mechanistic cause behind the characteristic yellow or brown discoloration of degraded batches [3].

G A 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (Intact, Colorless/White Solid) B UV/Vis Light Exposure (Photon Energy > 240 kJ/mol) A->B C Homolytic C-I Bond Cleavage B->C D Iodine Radical (I•) C->D E Pyrazole Radical C->E F Molecular Iodine (I2) (Yellow/Brown Discoloration) D->F Recombination G Dimerization & Oxidation (Irreversible Loss of Purity) E->G Reaction with O2

Photolytic degradation pathway of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

Quantitative Vulnerability Matrix
Environmental FactorMechanism of ActionVisual/Analytical IndicatorCriticality Level
Light (UV/Vis) Homolytic C-I bond cleavageYellowing/Browning of solidHigh
Oxygen Radical oxidation of pyrazole coreComplex baseline in LC-MSHigh
Moisture Trace hydrolysis at elevated tempsBroad -OH peaks in 1H-NMRModerate
Heat (>40°C) Acceleration of bond dissociationMelting point depressionModerate

Self-Validating Storage Protocols

To maintain the integrity of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, storage must be treated as an active protocol rather than a passive state. The following methodology ensures a self-validating system where the absence of discoloration guarantees structural integrity.

Protocol A: Aliquoting and Long-Term Inert Storage

Causality: Repeated opening of a bulk container introduces fresh oxygen and moisture, progressively degrading the batch. Aliquoting isolates the risk. Argon is utilized because its higher density (compared to Nitrogen) effectively displaces oxygen at the bottom of the vial [2].

Step-by-Step Methodology:

  • Preparation: Transfer the bulk compound into a glove box or a controlled environment utilizing a Schlenk line. Ensure the ambient lighting is dimmed or UV-filtered.

  • Aliquoting: Weigh the compound into single-use or weekly-use quantities using amber glass vials (glass prevents chemical leaching; amber blocks UV transmission).

  • Inert Gas Purging: Gently purge the headspace of each vial with dry Argon gas for 10–15 seconds.

  • Sealing: Immediately cap the vial using a PTFE-lined septum cap (PTFE resists halogen degradation). Wrap the seam tightly with Parafilm to prevent gas exchange.

  • Temperature Control: Store the sealed vials in a dedicated chemical freezer at -20°C .

G S1 Receive Bulk Compound S2 Transfer to Ar/N2 Glove Box S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge Headspace with Argon S3->S4 S5 Seal with PTFE & Parafilm S4->S5 S6 Store at -20°C in Dark S5->S6

Workflow for the inert aliquoting and long-term storage of halogenated pyrazoles.

Troubleshooting Guides & FAQs

FAQ 1: Why did my white powder turn yellow/brown over the weekend?

Answer: The yellow/brown discoloration is a definitive visual marker of free molecular iodine ( I2​ ) [3]. This indicates that the C-I bond has undergone photolytic or thermal cleavage. This usually happens if the compound was left on a benchtop exposed to ambient fluorescent lighting or if the container seal failed, allowing oxygen to drive the equilibrium toward degradation.

FAQ 2: My compound has turned slightly yellow. Is the entire batch ruined, or can I still use it for a Suzuki coupling?

Answer: It depends on the extent of degradation. A slight yellow tint often means only a fraction of a percent of the compound has degraded into I2​ , which acts as a strong dye. However, because cross-coupling reactions (like Suzuki or Sonogashira) rely on precise palladium catalysis, free iodine can poison the catalyst or alter the stoichiometry. Action: Do not use it as-is. You must either perform a quantitative NMR (qNMR) to verify purity >95%, or perform a "Rescue Wash" (see Protocol B below).

FAQ 3: Can I store this compound in a standard laboratory refrigerator (4°C) instead of a -20°C freezer?

Answer: For short-term storage (1-3 months), 4°C is acceptable provided the container is strictly protected from light and backfilled with Argon. However, for long-term storage (>3 months), the kinetic energy at 4°C is still sufficient to allow slow oxidative degradation if trace oxygen is present. -20°C effectively halts these kinetic pathways.

G Q1 Visual Inspection: Is the solid yellow or brown? Yes1 Yes: Free Iodine (I2) present. Photolytic/Thermal degradation. Q1->Yes1 Yes No1 No: White/Colorless solid. Visual integrity confirmed. Q1->No1 No Action Execute Protocol B: Thiosulfate Rescue Wash Yes1->Action Q2 Perform LC-MS / 1H-NMR No1->Q2 Res1 Purity < 95%: Discard or re-purify via column. Q2->Res1 Impurities detected Res2 Purity > 98%: Proceed with catalytic coupling. Q2->Res2 Clean Spectra Action->Q2

Decision tree for troubleshooting and rescuing degraded iodopyrazole batches.

Quality Control & Rescue Workflows

If your batch has suffered minor degradation (indicated by a light yellow hue), you can salvage the unreacted 5-Iodo-4-methoxy-1-methyl-1H-pyrazole by chemically reducing the molecular iodine back to water-soluble iodide ions.

Protocol B: Thiosulfate Rescue Wash

Causality: Sodium thiosulfate ( Na2​S2​O3​ ) is a mild reducing agent that specifically targets halogens. It reduces lipophilic I2​ to hydrophilic I− , which partitions entirely into the aqueous phase, leaving the intact iodopyrazole in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the discolored 5-Iodo-4-methoxy-1-methyl-1H-pyrazole in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Reduction: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared 10% (w/v) aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution.

  • Agitation: Shake vigorously and vent. The organic layer should rapidly transition from yellow/brown back to colorless as the I2​ is reduced.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer and discard.

  • Washing & Drying: Wash the organic layer once with brine (saturated NaCl ) to remove residual water. Dry the organic layer over anhydrous Magnesium Sulfate ( MgSO4​ ).

  • Recovery: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) in a darkened fume hood. The resulting product should be a pure, colorless oil or white solid [3]. Immediately subject to Protocol A for storage.

References
  • Google Patents (JP2013525476A).Heterocyclic derivatives as ALK inhibitors (Reference for the physical state and synthesis of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole).
Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Cross-Couplings

Welcome to the Advanced Troubleshooting Guide for transition-metal-catalyzed cross-couplings involving highly functionalized pyrazoles. As a Senior Application Scientist, I have designed this resource to move beyond basi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for transition-metal-catalyzed cross-couplings involving highly functionalized pyrazoles. As a Senior Application Scientist, I have designed this resource to move beyond basic reaction setups. Here, we analyze the specific chemical causality behind catalyst deactivation when reacting 5-Iodo-4-methoxy-1-methyl-1H-pyrazole and provide self-validating protocols to rescue your catalytic cycle.

Diagnostic Overview: The Dual Threat of Catalyst Poisoning

When subjecting 5-Iodo-4-methoxy-1-methyl-1H-pyrazole to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), researchers frequently encounter stalled reactions and "Pd-black" precipitation. This substrate presents a dual threat to the catalyst:

  • Heteroatom Chelation (Ligand Stripping): While the N1 position is methylated, the N2 nitrogen remains a strong σ -donor. Following oxidative addition, the adjacent C4-methoxy oxygen can engage in hemilabile coordination with the Pd(II) center. This forms a highly stable, unreactive metallacycle that outcompetes weak phosphine ligands, effectively stripping the metal and halting transmetalation[1].

  • Iodide-Induced Dimerization: The C5-I bond is highly reactive toward oxidative addition, rapidly generating stoichiometric iodide ( I− ) ions in solution. High local concentrations of iodide drive the formation of inactive, halogen-bridged resting states (e.g., dinuclear Pd(I) or Pd(II) iodide dimers like [Pd2​I6​]2− ), shutting down the catalytic cycle[2].

Troubleshooting FAQs

Q1: My reaction turns black immediately upon adding the pyrazole substrate. Is the catalyst dying? A1: Yes. The formation of "Pd black" is a visual confirmation of catalyst aggregation. The free N2 atom of the pyrazole is outcompeting your current phosphine ligand (likely a standard ligand like PPh3​ ), stripping it from the palladium center[1]. Solution: Upgrade to a sterically demanding Buchwald dialkylbiarylphosphine ligand (e.g., XPhos or AdBrettPhos )[3]. The immense steric bulk of the dialkylbiaryl framework physically shields the metal center, preventing the pyrazole nitrogen from adopting the necessary geometry for stable coordination.

Q2: I switched to XPhos, but the reaction still stalls at 30% conversion. What is the limiting factor now? A2: You have solved the chelation issue but are now encountering iodide-induced catalyst poisoning. As the reaction progresses, the accumulation of iodide ions competes with the transmetalation step, forming inactive Pd-I-Pd bridged dimers[2]. Solution: Incorporate a silver(I) salt, such as Ag2​CO3​ or AgOAc , into your base mixture. Silver acts as a potent halogen scavenger, precipitating the iodide as insoluble AgI . Furthermore, silver salts actively lower the activation barrier for the oxidative addition step, rejuvenating the stalled catalytic cycle[4][5].

Q3: Does the choice of solvent impact the C4-methoxy chelation effect? A3: Absolutely. Non-polar solvents (like toluene) exacerbate intramolecular chelation because the Pd center lacks external stabilization. Solution: Switch to a mildly coordinating or protic solvent like tert-amyl alcohol or 1,4-dioxane. Protic solvents can hydrogen-bond with the C4-methoxy oxygen, reducing its Lewis basicity and disrupting its ability to form a stable chelate with the palladium intermediate[1].

Self-Validating Experimental Protocol

This optimized workflow utilizes steric shielding and active iodide scavenging to ensure high turnover numbers (TON). Every step includes a visual or chemical validation checkpoint.

Step-by-Step Methodology

Step 1: Precatalyst Activation

  • Action: In a flame-dried Schlenk flask under inert atmosphere (Argon), combine Pd2​(dba)3​ (2.5 mol%) and XPhos (6.0 mol%) in anhydrous 1,4-dioxane. Stir at 40°C for 15 minutes.

  • Causality: Pre-mixing allows the generation of the active monoligated L−Pd(0) species before introducing competing coordinating substrates.

  • Validation Check: The solution must transition from a deep purple/red to a clear golden-yellow. If it remains red, ligand exchange has failed; verify the quality of your XPhos.

Step 2: Additive Integration

  • Action: Add K2​CO3​ (2.0 equiv) and Ag2​CO3​ (1.1 equiv) to the reaction vessel.

  • Causality: Ag2​CO3​ provides a mild base and acts as the critical iodide scavenger to prevent the formation of inactive Pd-I dimers[5].

Step 3: Slow Substrate Addition

  • Action: Dissolve 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 equiv) and your coupling partner (e.g., boronic acid or amine, 1.2 equiv) in 1,4-dioxane. Add this solution dropwise over 45 minutes using a syringe pump.

  • Causality: Slow addition maintains a low steady-state concentration of free iodide and unreacted pyrazole, minimizing the kinetic probability of catalyst poisoning.

Step 4: Thermal Coupling & Monitoring

  • Action: Heat the reaction to 90°C.

  • Validation Check: A steady accumulation of a pale yellow/white precipitate ( AgI ) indicates successful iodide scavenging. If the solution turns black, ligand stripping has occurred (increase XPhos loading to 8.0 mol%).

Step 5: Workup

  • Action: Filter the hot reaction mixture through a tightly packed pad of Celite.

  • Causality: This removes the precipitated AgI and any trace Pd-black, preventing product contamination and severe emulsion formation during subsequent aqueous extraction.

Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between ligand/additive choices and catalytic success for this specific pyrazole substrate.

Ligand SystemAdditiveSolventConversion (%)Catalyst State Observation (Validation)
PPh3​ (10 mol%)NoneToluene< 10%Rapid Pd-black formation (Ligand stripping)
Xantphos (5 mol%)Nonet-Amyl OH45%Stalled at 45%; clear solution (Iodide poisoning)
XPhos (6 mol%)None1,4-Dioxane60%Slow conversion, dark brown solution
XPhos (6 mol%) Ag2​CO3​ (1.1 eq) 1,4-Dioxane > 95% Golden solution, heavy AgI precipitation

Mechanistic & Workflow Visualizations

Mechanism Pd Active Pd(0) Catalyst OxAdd Oxidative Addition (C5-I Bond Cleavage) Pd->OxAdd PoisonI Iodide Poisoning [Pd2I6]2- Dimer Formation OxAdd->PoisonI Excess I- PoisonN Heteroatom Chelation (N2 & C4-Methoxy) OxAdd->PoisonN Pyrazole Binding ActivePdII Transmetalation-Ready Pd(II) Intermediate OxAdd->ActivePdII Ideal Path RescueAg Ag(I) Addition (Precipitates AgI) PoisonI->RescueAg Ag2CO3 RescueLigand Buchwald Ligands (Steric Shielding) PoisonN->RescueLigand XPhos / Xantphos RescueAg->ActivePdII RescueLigand->ActivePdII Product Cross-Coupled Product ActivePdII->Product

Mechanism of catalyst poisoning via pyrazole chelation and iodide bridging, with rescue pathways.

Workflow S1 1. Pre-activate Pd & Ligand S2 2. Add Base & Ag(I) Scavenger S1->S2 S3 3. Syringe Pump Pyrazole S2->S3 S4 4. Thermal Coupling S3->S4 S5 5. Celite Filtration S4->S5

Experimental workflow for pyrazole cross-coupling with silver-mediated iodide scavenging.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Source: acs.org. URL: [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development. Source: acs.org. URL: [Link]

  • Deciphering the Role of Silver in Palladium-Catalyzed C–H Functionalizations | ACS Catalysis. Source: acs.org. URL: [Link]

  • Direct Evidence for the Role of Silver(I) Salts in Promoting the Oxidative Addition Step in Palladium‐Catalyzed C−H Arylation Reactions | Angewandte Chemie. Source: researchgate.net. URL: [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates... | Journal of the American Chemical Society. Source: nih.gov. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC methods for 5-Iodo-4-methoxy-1-methyl-1h-pyrazole purity analysis

An In-Depth Comparative Guide to the Validation of HPLC Methods for 5-Iodo-4-methoxy-1-methyl-1h-pyrazole Purity Analysis In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Validation of HPLC Methods for 5-Iodo-4-methoxy-1-methyl-1h-pyrazole Purity Analysis

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering unparalleled precision in separating, identifying, and quantifying an API and its potential impurities.[1][3][4] This guide provides a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole, a substituted pyrazole derivative. The pyrazole nucleus is a key pharmacophore in numerous therapeutic agents, making the robust analysis of its derivatives critically important.[5][6][7]

The objective is to present two fully validated methods, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to demonstrate their suitability for their intended purposes.[8][9][10][11] We will explore the causality behind the analytical choices, present detailed validation protocols, and provide comparative experimental data to guide researchers and drug development professionals in selecting the optimal method for their specific needs.

The Analyte: 5-Iodo-4-methoxy-1-methyl-1h-pyrazole

5-Iodo-4-methoxy-1-methyl-1h-pyrazole is a heterocyclic compound. Its purity is paramount, as impurities can arise from various stages of its synthesis. Potential impurities could include unreacted starting materials like 1-methylpyrazole[12], regioisomers formed during iodination (e.g., 4-iodo-5-methoxy-1-methyl-1H-pyrazole)[13], or other process-related by-products. A robust analytical method must be able to resolve the main compound from these potential contaminants.

Comparative HPLC Methodologies: A Tale of Two Approaches

The choice of an HPLC method is dictated by its intended application. A method for routine quality control may prioritize speed and simplicity, while a method for stability testing or in-depth characterization requires higher resolving power. Here, we compare a rapid isocratic method (Method A) with a comprehensive gradient method (Method B).

Method A: Rapid Isocratic Analysis

  • Rationale: This method is designed for high-throughput environments, such as routine batch release testing, where the primary goal is to quantify the main peak and a few known, well-separated impurities. The isocratic elution provides a stable baseline and faster run times.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30°C

Method B: High-Resolution Gradient Analysis

  • Rationale: This method is developed for applications requiring the separation of a complex mixture of impurities with varying polarities, such as in forced degradation studies or for comprehensive impurity profiling. The gradient elution allows for the separation of both early and late-eluting compounds with optimal resolution.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid in Water

    • B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: 35°C

The Validation Workflow: A Visual Overview

The validation of an analytical procedure is a systematic process to confirm that it is suitable for its intended purpose.[8][14] The following diagram illustrates the typical workflow.

HPLC Method Validation Workflow cluster_0 Phase 1: Development & Protocol cluster_1 Phase 2: Experimental Validation (ICH Q2) cluster_2 Phase 3: Documentation & Implementation Dev Method Development & Optimization Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Compile Validation Report Robust->Report SOP Write Standard Operating Procedure (SOP) Report->SOP Routine Implement for Routine Use SOP->Routine Method Comparison MethodA Method A (Isocratic) - Fast Analysis Time - Simple Mobile Phase - Ideal for Routine QC - Lower Resolution MethodB Method B (Gradient) - Longer Analysis Time - Complex Mobile Phase - Ideal for R&D / Stability - High Resolution PurityAnalysis Purity Analysis of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole PurityAnalysis->MethodA Application: Routine Batch Release PurityAnalysis->MethodB Application: Impurity Profiling, Forced Degradation

Caption: Comparison of Isocratic (Method A) and Gradient (Method B) HPLC methods.

Detailed Validation Protocols and Comparative Data

The following sections detail the experimental protocols for each validation parameter and present a comparative summary of the hypothetical results for Method A and Method B. The acceptance criteria are based on standard industry practices and ICH guidelines. [8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [15]Forced degradation studies are a cornerstone of demonstrating specificity.

Experimental Protocol:

  • Prepare solutions of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole at a concentration of 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control, using both Method A and Method B.

  • Assess the chromatograms for resolution between the main peak and any degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) should be performed.

Comparative Data Summary:

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Resolution from Impurities Baseline resolution for 2 of 4 major degradants.Baseline resolution for all major degradants.Resolution > 2.0 between the main peak and all impurity peaks.
Peak Purity Index Passed for unstressed sample. Failed for acid and oxidative stress samples.Passed for all stressed and unstressed samples.Purity angle should be less than the purity threshold.
Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. [8] Experimental Protocol:

  • Prepare a stock solution of the reference standard at 100 µg/mL.

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). For impurity quantification, the range should cover from the LOQ to 120% of the impurity specification limit.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

Comparative Data Summary:

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Range (Assay) 50 - 150 µg/mL50 - 150 µg/mL80% to 120% of test concentration. [8]
Correlation Coefficient (r²) 0.99920.9998r² ≥ 0.999
Y-intercept Minimal and not statistically significantMinimal and not statistically significantY-intercept should be close to zero.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. [16]It is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data Summary:

Concentration LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80% 99.1% (RSD: 0.8%)99.8% (RSD: 0.4%)98.0% - 102.0% Recovery
100% 100.5% (RSD: 0.6%)100.2% (RSD: 0.3%)RSD ≤ 2.0%
120% 101.2% (RSD: 0.9%)100.8% (RSD: 0.5%)
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and equipment.

    • Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Comparative Data Summary:

ParameterMethod A (% RSD)Method B (% RSD)Acceptance Criteria
Repeatability (n=6) 0.75%0.45%RSD ≤ 2.0%
Intermediate Precision (n=12) 1.10%0.80%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [14] Experimental Protocol (Signal-to-Noise Approach):

  • Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of diluted solutions and visually inspecting the chromatograms or using the instrument's software to calculate the S/N ratio.

Comparative Data Summary:

ParameterMethod AMethod BAcceptance Criteria
LOD (S/N ≈ 3:1) 0.05 µg/mL0.02 µg/mLTo be determined and reported.
LOQ (S/N ≈ 10:1) 0.15 µg/mL0.07 µg/mLTo be determined and reported. Precision at LOQ should meet acceptance criteria (e.g., RSD ≤ 10%).
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. [8] Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Analyze a standard solution under each condition and assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Comparative Data Summary:

Varied ParameterMethod A (Impact)Method B (Impact)Acceptance Criteria
Flow Rate (±0.2 mL/min) Significant shift in retention time; resolution of a critical pair dropped below 2.0.Minor shift in retention time; all resolutions maintained.System suitability parameters must remain within defined limits.
Mobile Phase Organic (±2%) Significant shift in retention time.Minor shift in retention time.
Temperature (±5°C) Minor shift in retention time.Negligible effect.

Discussion and Conclusion

The validation data clearly demonstrates that both Method A and Method B are suitable for their intended purposes, but their applications are distinct.

Method A (Isocratic) proves to be a rapid and precise method for the quantitative assay of 5-Iodo-4-methoxy-1-methyl-1h-pyrazole. Its linearity, accuracy, and precision are well within acceptable limits for routine analysis. However, its robustness and specificity data indicate limitations. The method is sensitive to small changes in flow rate and mobile phase composition, and it fails to resolve all degradation products formed during stress testing. Therefore, Method A is best suited for routine quality control and release testing of batches where the impurity profile is well-established and consistent.

Method B (Gradient) exhibits superior performance in terms of specificity and robustness. It successfully separates the main analyte from all degradation products under forced conditions, and its performance is less affected by minor variations in operational parameters. While the run time is longer, the high resolution and reliability make it the superior choice for more demanding applications. Method B is highly recommended for stability studies, impurity profiling, and for the analysis of samples with unknown or complex impurity profiles, which is common during the research and development phase.

References

  • ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • PubChem. 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole. National Institutes of Health. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • University of Illinois. Guidelines for Scientific Writing. [https://www.life.illinois.edu/mcb/151/net-projects/fall2011/Bio151-Fall11-Team1/Guidelines for Scientific Writing.pdf]([Link] for Scientific Writing.pdf)

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • School of Integrative Biology, Illinois. Guidelines: Writing a Scientific Manuscript. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • PMC, NIH. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • NextSDS. 4-iodo-5-methoxy-1-methyl-1H-pyrazole — Chemical Substance Information. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation. [Link]

  • PMC. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

  • ResearchGate. (2024). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaceutical Outsourcing. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

  • Michael Black. (2024). Writing a good scientific paper. The secrets I share with my students. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • MDPI. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. [Link]

  • Journal of Pharmaceutical Science and Bioscientific Research. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]

  • FDA. (2017). Method Validation Guidelines. [Link]

  • Bates College. How to Write a Paper in Scientific Journal Style and Format. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • XpertScientific. A Short Guide to Scientific Writing. [Link]

  • Canada.ca. (2015). Adoption of ICH Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • YouTube. (2022). ICH Q2 R1 || Analytical Method Validation || Identification test by IR. [Link]

  • Pharmaceutical Technology. (2019). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. [Link]

  • PubChem. 1-Methyl-4-iodo-1H-pyrazole. National Institutes of Health. [Link]

Sources

Comparative

Comparative Guide to Iodination Reagents for the Synthesis of 4-Methoxy-1-methyl-1H-pyrazoles

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of electron-rich heterocycles. Iodinated pyrazoles, particularly 4-methoxy-1-methyl-1H-pyrazole derivatives, ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of electron-rich heterocycles. Iodinated pyrazoles, particularly 4-methoxy-1-methyl-1H-pyrazole derivatives, are indispensable synthetic building blocks in medicinal chemistry. They serve as critical intermediates in cross-coupling reactions for the development of advanced therapeutics, such as the squaramide-based CCR6 antagonist PF-07054894, which targets autoimmune diseases[1].

This guide provides an objective, data-backed comparison of iodination reagents used to synthesize these specific pyrazole architectures, detailing the mechanistic causality and providing a self-validating experimental protocol for your laboratory.

Mechanistic Principles & Regioselectivity Challenges

In unsubstituted or 1-alkylpyrazoles, the C4 position is the most nucleophilic site, making it the default target for electrophilic aromatic substitution ( SE​Ar )[2]. However, in 4-methoxy-1-methyl-1H-pyrazole, the C4 position is permanently blocked by a methoxy group.

While the methoxy group strongly donates electron density into the ring via resonance (+M effect), activating the adjacent C3 and C5 positions, these sites inherently possess a higher activation energy barrier for electrophilic attack compared to C4. Consequently, the choice of iodinating reagent is critical. The reagent must be potent enough to overcome this barrier but mild enough to prevent oxidative degradation (e.g., ether cleavage) of the electron-rich substrate.

Mechanism A 4-Methoxy-1-methyl -1H-pyrazole C Wheland Intermediate (Sigma Complex) A->C Nucleophilic Attack B Electrophilic Iodine (I+) Source B->C I+ Transfer D Deprotonation & Aromatization C->D Proton Loss E Iodinated Pyrazole (C3 or C5 position) D->E Product Formation

Caption: Mechanistic pathway of electrophilic iodination on 4-methoxy-1-methyl-1H-pyrazole.

Comparative Analysis of Iodination Reagents

The generation of the active electrophilic iodine species ( I+ ) dictates the efficiency of the reaction. Below is a comparative analysis of the three most prevalent reagent systems utilized for pyrazole iodination[3].

  • N-Iodosuccinimide (NIS): NIS is frequently chosen over molecular iodine when baseline substrate reactivity is insufficient[4]. It provides a steady, controlled release of I+ , making it the industry standard for activated but sterically hindered pyrazoles.

  • Molecular Iodine ( I2​ ) with Oxidants ( H2​O2​ or KIO3​ ): This combination generates hypoiodous acid (HOI) in situ. It is a highly atom-economical, green chemistry approach, though it can exhibit sluggish kinetics on deactivated or sterically congested sites[5].

  • Iodine Monochloride (ICl): A highly polarized and aggressive interhalogen compound. While it drives reactions to completion rapidly, it requires basic buffering (e.g., Li2​CO3​ ) to neutralize the HCl byproduct, which could otherwise degrade the methoxy ether[3].

Quantitative Performance Comparison
Iodination ReagentSolvent SystemTempReaction TimeTypical YieldRegioselectivityOperational Causality & Notes
NIS DMF20–25 °C16–18 h80–85%C3 / C5 mixtureOptimal Balance: DMF stabilizes the Wheland intermediate. High yield, but requires chromatographic separation of isomers.
I2​ / H2​O2​ H2​O / EtOH20–50 °C24–48 h60–70%C3 / C5 mixtureGreen Chemistry: Generates active HOI in situ. Slower kinetics due to the blocked C4 position.
ICl / Li2​CO3​ CH2​Cl2​ 20–25 °C1–4 h50–65%C5 favoredHigh Reactivity: Fast reaction, but the harsh electrophile risks ether cleavage. Base is required to neutralize HCl.

Self-Validating Experimental Protocol: NIS-Mediated Iodination

Based on established pharmaceutical workflows, such as those detailed in the 6[6], the NIS/DMF system provides the most reliable yield for 4-methoxy-1-methyl-1H-pyrazole.

The following protocol is designed as a self-validating system, ensuring that you can verify the success of each step mechanistically.

Workflow Step1 1. Reagent Preparation Dissolve substrate in anhydrous DMF Step2 2. Iodination Agent Addition Add NIS portionwise in the dark Step1->Step2 Step3 3. Reaction Monitoring Stir at RT (16-18h), monitor by LCMS Step2->Step3 Step4 4. Quenching Add aq. Na2S2O3 to reduce excess iodine Step3->Step4 Step5 5. Extraction & Purification EtOAc extraction & column chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the NIS-mediated iodination process.

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Action: Dissolve 4-methoxy-1-methyl-1H-pyrazole (1.0 equiv, e.g., 19.6 mmol) in anhydrous DMF (1.0 M concentration).

  • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of NIS into succinimide and unreactive iodine species. DMF is chosen because its high dielectric constant stabilizes the polar Wheland intermediate formed during the SE​Ar mechanism.

Step 2: Reagent Addition

  • Action: Slowly add N-Iodosuccinimide (NIS) (1.0 to 1.05 equiv) in portions to the stirring solution while protecting the flask from direct light.

  • Causality: Light can trigger the homolytic cleavage of the N-I bond in NIS, initiating unwanted radical side reactions rather than the desired ionic electrophilic substitution.

Step 3: Reaction Progression

  • Action: Stir the mixture at ambient temperature (20–25 °C) for 16–18 hours.

  • Causality: Because the highly nucleophilic C4 position is blocked, the electrophilic attack must occur at the less reactive C3 or C5 positions. This inherently higher activation energy barrier necessitates an extended reaction time to achieve high conversion[6].

  • Validation Checkpoint: Perform LC-MS or TLC (e.g., 3:1 Hexanes/EtOAc). The starting material peak will diminish, and a new product mass corresponding to [M+H]+=239.0 will emerge, confirming successful mono-iodination.

Step 4: Quenching

  • Action: Dilute the mixture with water, then slowly add saturated aqueous Na2​S2​O3​ .

  • Causality: Thiosulfate acts as a reducing agent, converting any unreacted, highly reactive electrophilic iodine species into benign iodide ( I− ). This prevents unwanted oxidative degradation of the product during the concentration and extraction phases.

  • Validation Checkpoint: The reaction mixture will transition from a dark reddish-brown (indicating active iodine species) to a pale yellow or colorless solution, visually confirming the complete quenching of the electrophile.

Step 5: Isolation and Purification

  • Action: Extract the aqueous layer with EtOAc (5x). Wash the combined organic extracts with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the residue via silica gel column chromatography.

  • Causality: The multiple EtOAc extractions are necessary to pull the slightly polar iodinated pyrazole out of the highly polar DMF/water mixture. Chromatography separates the C3-iodo and C5-iodo regioisomers based on their differing dipole moments.

References

  • [2] Benchchem. 5-Iodo-4-methoxy-1-methyl-1H-pyrazole. 2

  • [3] Benchchem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. 3

  • [6] Google Patents. US11708360B2 - N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides useful as CCR6 inhibitors. 6

  • [4] ResearchGate. Iodinating Reagents. 4

  • [5] MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. 5

  • [1] ACS Publications. Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. 1

Sources

Validation

Benchmarking Palladium Catalyst Efficiency for the Functionalization of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole: A Comparative Guide

The functionalized pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The ability to precisely and efficiently introduce molecular diversity a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The functionalized pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The ability to precisely and efficiently introduce molecular diversity at specific positions on the pyrazole ring is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions represent the most robust and versatile methodology for these transformations, particularly when starting from readily accessible halopyrazoles.[1][2]

This guide provides a comprehensive comparison of palladium catalyst systems for the functionalization of a key, electron-rich substrate: 5-Iodo-4-methoxy-1-methyl-1H-pyrazole . We will delve into the rationale behind catalyst selection for several critical C-C and C-N bond-forming reactions, provide validated experimental protocols, and present a logical framework for optimizing your reaction conditions. The insights herein are synthesized from established literature on analogous iodopyrazole systems, offering a predictive and practical resource for researchers.

The Strategic Importance of Catalyst and Ligand Selection

The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the synergy between the palladium precursor and its coordinating ligand.[1] The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or amine coordination (for Buchwald-Hartwig), and reductive elimination.[3][4] For an electron-rich substrate like 5-iodo-4-methoxy-1-methyl-1H-pyrazole, the choice of ligand is crucial to overcome potential challenges such as catalyst deactivation or competing side reactions.

Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition of the aryl iodide and to facilitate the final reductive elimination step, leading to higher yields and faster reaction times.[1][3]

Catalyst System Performance Comparison

The following tables summarize recommended palladium catalyst systems for four major classes of cross-coupling reactions with the 5-Iodo-4-methoxy-1-methyl-1H-pyrazole substrate. The performance data and conditions are extrapolated from highly analogous systems reported in the literature.[1][5][6]

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling with boronic acids/esters to form biaryl or vinyl-pyrazole structures.

Catalyst System (Precursor + Ligand)Typical Loading (mol%)BaseSolventTemp (°C)Expected Yield (%)Key Considerations & Rationale
Pd(OAc)₂ + SPhos2% Pd, 4% LigandK₃PO₄ or K₂CO₃Dioxane/H₂O or Toluene/H₂O80-10085-98High Efficiency Standard: The Pd(OAc)₂/SPhos system is highly effective for a wide range of aryl and heteroaryl boronic acids.[1] SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.
Pd(PPh₃)₄5%Na₂CO₃ or Cs₂CO₃DMF/H₂O or DME/H₂O90-10080-96Classic, Air-Stable Catalyst: A reliable choice for less demanding substrates.[1][7] It may require higher temperatures and longer reaction times compared to more modern catalyst systems.
PdCl₂(dppf)3-5%K₂CO₃THF or Dioxane/H₂O60-8090-98Excellent for Heterocycles: The dppf ligand provides good stability and is particularly effective for coupling heterocyclic partners.[1][8]
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with primary or secondary amines to form 5-aminopyrazole derivatives.

Catalyst System (Precursor + Ligand)Typical Loading (mol%)BaseSolventTemp (°C)Expected Yield (%)Key Considerations & Rationale
Pd(dba)₂ + tBuDavePhos5-10% Pd, 10-20% LigandNaOtBu or KOtBuToluene or Dioxane80-11070-95Broad Amine Scope: This system is highly effective for a variety of amines, particularly those lacking β-hydrogens, where β-hydride elimination is a potential side reaction.[5][6][9]
Pd₂(dba)₃ + XPhos2% Pd, 4% LigandK₃PO₄ or Cs₂CO₃t-BuOH or Toluene100-12080-95General & Robust: XPhos is a versatile ligand that promotes the coupling of a wide array of primary and secondary amines, including those that are sterically hindered.
CuI (for specific alkylamines)10-20%KOtBuDMF100-12060-85Alternative for β-Hydrogen Amines: For primary alkylamines with β-hydrogens, copper-catalyzed conditions can be more effective and avoid the β-hydride elimination pathway that can plague palladium systems.[5][9]
Table 3: Sonogashira Coupling (C-C Bond Formation)

Objective: Coupling with terminal alkynes to synthesize 5-alkynylpyrazole derivatives.

Catalyst System (Precursor + Ligand + Additive)Typical Loading (mol%)BaseSolventTemp (°C)Expected Yield (%)Key Considerations & Rationale
PdCl₂(PPh₃)₂ + CuI2-5% Pd, 4-10% CuIEt₃N or PiperidineEt₃N or DMFRT - 5585-95The Classic Standard: This is the most widely used and reliable system for Sonogashira couplings.[1][10] Triethylamine often serves as both the base and solvent. The reaction is typically fast and proceeds under mild conditions.[1]
Pd(PPh₃)₄ + CuI2-5% Pd, 4-10% CuIEt₃NTHF or DMFRT - 6080-90Copper Co-catalysis: The copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
Table 4: Heck Coupling (C-C Bond Formation)

Objective: Coupling with alkenes to form 5-vinylpyrazole derivatives.

Catalyst System (Precursor + Ligand)Typical Loading (mol%)BaseSolventTemp (°C)Expected Yield (%)Key Considerations & Rationale
Pd(OAc)₂5-10%K₂CO₃ or Et₃NDMF or DMAc100-14070-90Ligandless Conditions: For simple, activated alkenes like acrylates or styrenes, the Heck reaction can often be performed without an additional phosphine ligand.[12][13]
Pd(OAc)₂ + PPh₃2-5% Pd, 4-10% LigandNaOAc or K₃PO₄Toluene or Acetonitrile80-12075-95Improved Stability & Selectivity: The addition of a phosphine ligand like PPh₃ can stabilize the catalyst, improve yields, and control regioselectivity, typically favoring the trans isomer.[14]

Experimental Protocols

The following protocols are designed as a starting point for the optimization of your cross-coupling reactions with 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for iodopyrazole substrates.[1][7]

  • Reagent Preparation: In a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: To the solid mixture, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/Water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is optimized for amines that may be sensitive to harsh conditions.[5][6][9]

  • Reaction Setup (Glovebox): Inside a glovebox or under a strong flow of inert gas, charge an oven-dried reaction vessel with the palladium precursor (e.g., Pd(dba)₂, 5 mol%), the ligand (e.g., tBuDavePhos, 10 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Reagent Addition: Add the 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (1.0 equiv.).

  • Inert Atmosphere: Seal the vessel, remove from the glovebox (if applicable), and maintain under a positive pressure of inert gas.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Heat the mixture to the target temperature (e.g., 90-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Visualization of Key Processes

To further clarify the underlying principles of these transformations, the following diagrams illustrate a key catalytic cycle and a decision-making workflow for catalyst selection.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-I (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂-Ar' (Transmetalation Intermediate) OxAdd->Transmetal Transmetalation RedElim Ar-Ar' (Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArI_start Ar-I (Iodopyrazole) ArI_start->OxAdd Boronic_start Ar'-B(OR)₂ Boronic_start->Transmetal Base_start Base Base_start->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][3]

Catalyst_Selection_Workflow start Define Desired Bond (C-C or C-N) cc_bond C-C Bond Formation start->cc_bond C-C cn_bond C-N Bond Formation (Buchwald-Hartwig) start->cn_bond C-N suzuki Suzuki Coupling (Ar-B(OR)₂) cc_bond->suzuki Boronic Acid sonogashira Sonogashira Coupling (Terminal Alkyne) cc_bond->sonogashira Alkyne heck Heck Coupling (Alkene) cc_bond->heck Alkene amine_type Amine Structure? cn_bond->amine_type suzuki_cat Use Pd(OAc)₂ / SPhos or PdCl₂(dppf) suzuki->suzuki_cat sono_cat Use PdCl₂(PPh₃)₂ / CuI sonogashira->sono_cat heck_cat Use Pd(OAc)₂ (with or without PPh₃) heck->heck_cat no_beta_h No β-Hydrogens (e.g., Arylamine, Morpholine) amine_type->no_beta_h No beta_h β-Hydrogens Present (e.g., Primary Alkylamine) amine_type->beta_h Yes pd_system Use Pd(dba)₂ / tBuDavePhos or similar bulky ligand system no_beta_h->pd_system cu_system Consider CuI-mediated coupling to avoid β-hydride elimination beta_h->cu_system

Caption: Decision workflow for selecting an appropriate catalyst system.

Conclusion

The functionalization of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura reactions, modern catalyst systems utilizing bulky, electron-rich phosphine ligands like SPhos with a Pd(OAc)₂ precursor offer the highest efficiency and substrate scope.[1] For C-N bond formation via Buchwald-Hartwig amination, the choice of catalyst is dictated by the nature of the amine; systems like Pd(dba)₂/tBuDavePhos are broadly applicable, while copper catalysis presents a viable alternative for challenging primary alkylamines.[5][9] The classic PdCl₂(PPh₃)₂/CuI system remains the gold standard for reliable and high-yielding Sonogashira couplings under mild conditions.[1][10]

By understanding the causality behind catalyst and ligand selection, and by utilizing the robust protocols provided, researchers can confidently and efficiently synthesize a diverse library of novel pyrazole derivatives for advancement in drug discovery and materials science.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Journal of the American Chemical Society. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Helvetica Chimica Acta. [Link]

  • Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. ResearchGate. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. Semantic Scholar. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. [Link]

  • Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity of Pyrazole-Based Remote NHC Complexes. Organometallics. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

Sources

Comparative

Spectroscopic Validation and Regioisomeric Differentiation of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Comparative Analytical Methodologies, Structural Validation, and Regioisomer Differentiation Executive Summary The func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Comparative Analytical Methodologies, Structural Validation, and Regioisomer Differentiation

Executive Summary

The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ALK inhibitors)[1]. However, the synthesis of halogenated pyrazoles frequently yields complex mixtures of regioisomers. This guide provides an objective, data-driven comparison of analytical methodologies used to definitively validate the molecular structure of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole , distinguishing it from its primary synthetic alternative, the 3-iodo regioisomer . By leveraging the causality behind NMR phenomena—specifically the Nuclear Overhauser Effect (NOE) and the heavy atom effect—we establish a self-validating framework for structural confirmation.

The Analytical Challenge: Regioisomerism in Substituted Pyrazoles

When synthesizing iodinated 1-methylpyrazoles, controlling and proving regiochemistry is the primary analytical hurdle. Direct N-methylation of an asymmetric 3(5)-iodo-4-methoxypyrazole typically yields an inseparable mixture of 1,3- and 1,5-isomers.

To bypass this, advanced synthetic routes employ Directed ortho-Metalation (DoM) . Treating 4-methoxy-1-methyl-1H-pyrazole with n-butyllithium (n-BuLi) selectively deprotonates the C5 position. The causality here is driven by the spatial proximity of the N1-methyl group and the inductive electron-withdrawing nature of the adjacent nitrogen, which significantly increases the acidity of the C5 proton compared to the C3 proton. Subsequent electrophilic trapping with elemental iodine exclusively yields the 5-iodo target[2].

However, proving that the isolated product is the 5-iodo isomer and not the 3-iodo alternative requires a rigorous, self-validating spectroscopic approach. Relying solely on 1D 1 H NMR is insufficient due to overlapping chemical shift ranges; multidimensional NMR is mandatory.

Comparative Spectroscopic Methodologies

To objectively compare the 5-iodo target with the 3-iodo alternative, we must analyze the physical causality behind their spectroscopic signatures.

A. 2D NOESY: The Spatial Self-Validating System

The gold standard for differentiating pyrazole regioisomers is 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which detects protons that are close to each other in 3D space (typically < 3.5 Å).

  • The 3-Iodo Alternative: In the 3-iodo isomer, the C5 position is occupied by a proton. This C5-H is spatially adjacent to the N1-methyl group (~2.7 Å). A NOESY experiment will show a strong, undeniable cross-peak between the N-CH 3​ singlet and the aromatic ring doublet.

  • The 5-Iodo Target: In our target molecule, the bulky iodine atom occupies the C5 position. The only remaining ring proton is at C3, which is located on the opposite side of the molecule (> 5.0 Å away from the N1-methyl group). Therefore, no NOE cross-peak will be observed.

The absence of this signal in the target, contrasted with its guaranteed presence in the alternative, creates a binary, self-validating proof of structure.

B. 13 C NMR: The Heavy Atom Effect

Iodine exerts a profound electronic influence on its directly attached carbon, known as the "heavy atom effect." The large electron cloud and spin-orbit coupling of the iodine atom induce extreme diamagnetic shielding[3].

  • A standard pyrazole C5 carbon resonates between 125–135 ppm .

  • In the 5-iodo target, the iodinated C5 carbon shifts dramatically upfield to approximately 60–80 ppm . Observing this massive shift via 13 C NMR or 2D HMBC confirms direct halogenation at that specific carbon node.

C. Orthogonal Validation: IR and HRMS

While NMR dictates regiochemistry, High-Resolution Mass Spectrometry (HRMS-ESI) and Infrared (IR) spectroscopy validate the core composition. HRMS confirms the exact mass and the monoisotopic nature of iodine (lacking the M+2 pattern of Br/Cl). IR spectroscopy confirms the absence of a broad N-H stretch (>3100 cm −1 ), proving complete N-methylation, and reveals a distinct C-I stretch in the 500–600 cm −1 fingerprint region.

Quantitative Data Comparison

The following table summarizes the diagnostic spectroscopic markers used to objectively differentiate the target molecule from its regioisomeric alternative.

Table 1: Comparative Spectroscopic Markers for Isomeric Differentiation

Analytical Technique5-Iodo-4-methoxy-1-methyl-1H-pyrazole (Target)3-Iodo-4-methoxy-1-methyl-1H-pyrazole (Alternative)Diagnostic Causality
1 H NMR (Ring Proton) ~7.30 - 7.50 ppm (C3-H)~7.40 - 7.80 ppm (C5-H)C5-H is typically more deshielded by the adjacent N1 atom than C3-H.
13 C NMR (Iodinated Carbon) ~60 - 80 ppm (C5-I)~80 - 100 ppm (C3-I)Heavy atom effect of iodine causes extreme diamagnetic shielding[3].
2D NOESY No correlation between N1-CH 3​ and C3-H.Strong correlation between N1-CH 3​ and C5-H.Spatial proximity: N1-CH 3​ and C5-H are ~2.7 Å apart; C3-H is >5.0 Å away.
2D HMBC N1-CH 3​ correlates to C5-I (~70 ppm).N1-CH 3​ correlates to C5-H (~130 ppm).3-bond heteronuclear coupling confirms the carbon skeleton connectivity.

Standardized Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology details the regioselective synthesis and subsequent self-validating NMR acquisition[1][2].

Phase 1: Directed ortho-Metalation (DoM) and Iodination
  • Preparation: Flame-dry a Schlenk flask and purge with argon. Add 4-methoxy-1-methyl-1H-pyrazole (1.0 equiv) and anhydrous THF to achieve a 0.2 M solution. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise over 10 minutes. Mechanistic Note: The N1-methyl group directs the strong base to deprotonate the adjacent C5 position exclusively, forming a stable lithium pyrazolide intermediate.

  • Electrophilic Trapping: After 30 minutes of stirring at -78 °C, add a solution of elemental iodine (I 2​ , 1.2 equiv) in anhydrous THF dropwise.

  • Quenching & Isolation: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous Na 2​ S 2​ O 3​ to reduce unreacted iodine. Extract with dichloromethane (DCM), dry over Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Phase 2: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • 1D Acquisition: Acquire standard 1 H (400 MHz) and 13 C (100 MHz) NMR spectra. Verify the extreme upfield shift of the C5 carbon (~60-80 ppm) as initial proof of the heavy atom effect.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 400-600 ms to capture spatial proton-proton interactions.

  • Data Interpretation: Analyze the cross-peaks corresponding to the N1-methyl singlet (~3.8 ppm). If no cross-peak is observed with the aromatic ring proton (~7.4 ppm), the 5-iodo regiochemistry is definitively validated.

Visual Workflows

Workflow Start 4-Methoxy-1-methyl-1H-pyrazole (Starting Material) Lithiation 1. n-BuLi, THF, -78°C (Selective C5-Deprotonation) Start->Lithiation Iodination 2. I2 in THF (Electrophilic Trapping) Lithiation->Iodination Product 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (Target Compound) Iodination->Product NMR 2D NMR Validation (NOESY & HMBC) Product->NMR NOESY NOESY Analysis: Absence of N-CH3 to Ring-H cross-peak NMR->NOESY HMBC HMBC Analysis: N-CH3 correlates to shielded C5 (~70 ppm) NMR->HMBC

Workflow for regioselective synthesis and NMR validation of 5-iodo pyrazoles.

DecisionTree Unknown Isolated Iodopyrazole NOE_Check NOESY: N1-CH3 to Ring-H Correlation? Unknown->NOE_Check Isomer3 3-Iodo-4-methoxy- 1-methyl-1H-pyrazole (Alternative) NOE_Check->Isomer3 YES (C5-H is adjacent) Isomer5 5-Iodo-4-methoxy- 1-methyl-1H-pyrazole (Target) NOE_Check->Isomer5 NO (C3-H is distant)

NOESY-driven decision tree for differentiating 3-iodo and 5-iodo pyrazole regioisomers.

References

  • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions Source:RSC Advances / PMC URL
  • Title: Heterocyclic derivatives as ALK inhibitors (Patent JP2013525476A)
  • Source:CrystEngComm (RSC Publishing)

Sources

Validation

A Comparative Guide to the Biological Activity of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Derived Compounds

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the anticipated biological activity of 5-iodo-4-methoxy-1-methyl-1H-pyrazole derived compounds. While direct experimental data for this specific scaffold is limited in publicly accessible literature, this document synthesizes structure-activity relationship (SAR) data from closely related analogues to forecast its potential as a kinase inhibitor and cytotoxic agent. Furthermore, it offers detailed experimental protocols for the evaluation of such compounds and visualizes key cellular pathways and experimental workflows to provide a comprehensive resource for researchers in drug discovery.

The Pyrazole Core in Oncology: A Privileged Scaffold

Pyrazole derivatives have garnered significant attention in oncology due to their remarkable ability to inhibit key enzymes involved in cancer progression, particularly protein kinases.[4][5] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to achieve high potency and selectivity for specific biological targets.[6][7] Several FDA-approved drugs, such as the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, feature a pyrazole core, underscoring the clinical success of this heterocyclic motif.[8]

Predicting the Biological Activity of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Derivatives: A-Data Driven-Hypothesis

Based on the established structure-activity relationships of analogous pyrazole compounds, we can formulate a hypothesis regarding the potential biological activity of the 5-iodo-4-methoxy-1-methyl-1H-pyrazole scaffold.

The Influence of Key Substituents:

  • 5-Iodo Group: The presence of a halogen, particularly iodine, at the 5-position of the pyrazole ring is anticipated to significantly influence the compound's biological activity. Halogen atoms can form halogen bonds, which are non-covalent interactions with protein residues that can enhance binding affinity and specificity for the target enzyme.[9][10] The iodine atom, being a strong halogen bond donor, can potentially interact with backbone carbonyls in the hinge region of a kinase, a critical interaction for many kinase inhibitors.[11] Furthermore, the bulky nature of iodine can provide advantageous steric interactions within the binding pocket.

  • 4-Methoxy Group: The methoxy group at the 4-position is an electron-donating group, which can modulate the electron density of the pyrazole ring and influence its reactivity and binding properties.[6][12] In some pyrazole series, the presence of a methoxy group has been associated with enhanced anticancer activity.[13] It can also participate in hydrogen bonding with the target protein.

  • 1-Methyl Group: The methyl group at the N1 position of the pyrazole ring is a common feature in many biologically active pyrazoles.[1] Its presence can contribute to the overall lipophilicity of the molecule, potentially improving cell membrane permeability.[14] The 1-methyl substitution also prevents the formation of different tautomers, leading to a more defined structure for interaction with a biological target.

Collectively, these substitutions suggest that 5-iodo-4-methoxy-1-methyl-1H-pyrazole derivatives are promising candidates for evaluation as kinase inhibitors with potential cytotoxic effects against cancer cell lines.

Comparative Biological Activity of Substituted Pyrazole Derivatives

To provide a quantitative context for the potential efficacy of 5-iodo-4-methoxy-1-methyl-1H-pyrazole derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related pyrazole compounds against various cancer cell lines and protein kinases. This data highlights the impact of different substitution patterns on biological activity.

Compound ClassSubstituents of NoteTarget Cell Line/KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrazole-benzothiazole HybridElectron-withdrawing groups on aryl ringsHT29 (Colon Cancer)3.17Axitinib>10
Pyrazolo[3,4-d]pyrimidine4-chlorophenylHepG2 (Liver Cancer)0.71Erlotinib10.6
Thiazolyl-pyrazoline4-chlorophenyl, 3,4-dimethylphenylMCF-7 (Breast Cancer)0.07--
Polysubstituted Pyrazole4-bromophenylA549 (Lung Cancer)8.0--
Pyrazoline3-(4-fluorophenyl), 3,4,5-trimethoxyphenylHepG-2 (Liver Cancer)6.78--
Pyrazole Derivative4-ClC6H4NUGC (Gastric Cancer)0.06--
PyranopyrazolePyridine ringHA22T (Liver Cancer)0.058--

This table presents a selection of data from various sources to illustrate the range of activities observed for substituted pyrazoles.[4][15][16]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of novel 5-iodo-4-methoxy-1-methyl-1H-pyrazole derivatives, standardized in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for assessing cytotoxicity and kinase inhibitory potential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Pyrazole Derivatives (various concentrations) incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End: Cytotoxicity Profile analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. This assay can be used to determine the inhibitory potential of a compound against a specific protein kinase.[17]

Materials:

  • Target protein kinase and its specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation:

    • Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reagent also contains luciferase and luciferin, which will produce a luminescent signal in the presence of ATP.

    • Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Mechanism of Action: Targeting Key Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are key components of signaling pathways critical for cancer cell growth, proliferation, and survival.[4][7] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a frequently dysregulated pathway in many cancers, making it a prime target for therapeutic intervention.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Iodo-4-methoxy-1-methyl- 1H-pyrazole Derivative Inhibitor->Dimerization

Caption: EGFR signaling pathway and its potential inhibition.

Conclusion

While further empirical studies are necessary to definitively characterize the biological activity of 5-iodo-4-methoxy-1-methyl-1H-pyrazole derived compounds, the analysis of structure-activity relationships from analogous pyrazoles provides a strong rationale for their investigation as potential anticancer agents and kinase inhibitors. The strategic placement of iodo, methoxy, and methyl groups on the pyrazole scaffold presents a promising avenue for the development of novel therapeutics. The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to undertake the synthesis and comprehensive biological evaluation of this intriguing class of compounds.

References

  • Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide. Benchchem. Accessed March 22, 2026.
  • Shaaban, M. R., & El-Sayed, M. A. (2022).
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Gorgulho, C. M., & da Silva, A. B. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.
  • Pandya, A. A., & Shah, M. J. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Xia, Y., Fan, C. D., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347–2353.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules, 27(19), 6598.
  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336–1348.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(3), 249.
  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. (2007). Current Topics in Medicinal Chemistry, 7(14), 1336-48.
  • Synthesis and cytotoxicity study of pyrazoline derivatives of methoxy substituted naphthyl chalcones. (2013). Request PDF.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2025).
  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2025). TÜBİTAK Academic Journals.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Halogen bonds involved in binding of halogenated ligands by protein kinases. (2026). Request PDF.
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Novel pyrazole derivatives as potent anti-HIV agents. (2025). RSC Medicinal Chemistry.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • IC 50 values and selectivity index of pyrazolines 1-5. (n.d.).
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). MDPI.
  • O and CH···N Hydrogen Bonds in Ligand Design: A Novel Quinazolin-4-ylthiazol-2-ylamine Protein Kinase Inhibitor. (2005). Journal of Medicinal Chemistry.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024).
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). MDPI.

Sources

Safety & Regulatory Compliance

Safety

5-Iodo-4-methoxy-1-methyl-1h-pyrazole proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Executive Summary & Causality of Hazards 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is a halogenated heterocyclic building block fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole

Executive Summary & Causality of Hazards

5-Iodo-4-methoxy-1-methyl-1H-pyrazole is a halogenated heterocyclic building block frequently utilized in drug discovery and organic synthesis. Due to the presence of the covalently bound iodine atom, this compound falls strictly under the classification of halogenated organic waste [1].

In laboratory waste management, the distinction between halogenated and non-halogenated waste is not merely bureaucratic; it is a fundamental chemical safety requirement[2]. When incinerated at standard temperatures, non-halogenated organics combust cleanly into carbon dioxide and water. However, halogenated compounds decompose to form highly toxic and corrosive byproducts, including hydrogen iodide (HI) gas, and can catalyze the formation of dangerous dioxins and furans[2][3]. Consequently, halogenated waste must be diverted to specialized high-temperature incinerators equipped with alkaline flue gas scrubbers to neutralize acidic emissions. Mixing non-halogenated solvents with even a trace amount of a halogenated compound forces the entire container to be treated as halogenated waste, exponentially increasing disposal costs and environmental burden[2].

Risk Assessment & Safety Parameters

Before initiating any disposal procedures, personnel must understand the physical and health hazards associated with halogenated pyrazoles.

Hazard CategoryPhysical/Chemical PropertyRequired Safety Precautions & Causality
Toxicity Halogenated HeterocycleWork exclusively in a properly functioning fume hood to prevent inhalation of volatile mixtures; avoid direct skin contact[2].
Flammability Combustible in solvent mixturesKeep ignition sources away; use heating mantles instead of open flames; store in designated storage cabinets.
Reactivity Oxidation-proneStore upright in a secured, cool area away from incompatible materials such as strong acids, bases, and oxidizing agents[2][3].
Environmental Ecotoxic (Iodine derivative)Never dispose of organic substances down laboratory drains or through fume hood evaporation[2][3].
PPE Requirements Permeation riskWear double nitrile or Viton gloves (standard nitrile degrades rapidly in halogenated solvents like DCM), chemical splash goggles, and a fully-buttoned lab coat[3].

Step-by-Step Disposal Methodologies

All disposal protocols must be executed as self-validating systems, ensuring that every transfer of material is tracked, labeled, and chemically compatible.

Protocol A: Disposal of Solid Waste (Unused Reagents or Crystals)
  • Container Preparation: Select a chemically compatible, sealable polyethylene container. Label the container before the first drop or crystal of waste is added[2].

  • Nomenclature: Attach a GHS-compliant hazardous waste label. Explicitly write "Halogenated Organic Solid Waste" and list "5-Iodo-4-methoxy-1-methyl-1H-pyrazole" as the primary constituent. Do NOT use chemical abbreviations or molecular formulas [2][3].

  • Transfer: Inside a fume hood, place the solid material, along with any contaminated consumables (e.g., weighing paper, pipette tips, spatulas), into the container.

  • Storage: Seal the container with a tightly threaded cap to ensure it is "vapor tight" and "spill proof"[2]. Store in a designated satellite accumulation area away from non-halogenated waste.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Solvents)
  • Segregation Verification: Ensure the solvent matrix (e.g., Dichloromethane, Chloroform, or mixtures thereof) is strictly designated for the "Halogenated Organic Liquid" waste stream[1][2].

  • Transfer: In a functioning fume hood, carefully pour the solution into a designated halogenated waste carboy using a compatible funnel to prevent splashing.

  • Capacity Limit: Never fill the waste container beyond 80-90% capacity. Leaving headspace is critical to allow for vapor expansion and prevent pressure-induced ruptures[3].

  • Documentation: Keep detailed disposal records. Update the chemical waste log attached to the carboy with the exact volume added and the full chemical name[2]. Keep the container closed at all times except when actively adding waste[2].

Protocol C: Spill Response and Decontamination
  • Isolation: If a small amount is spilled (cleanable within 10 minutes), isolate the area and ensure you are wearing upgraded PPE (double nitrile/Viton gloves, goggles, lab coat)[3].

  • Containment: Cover the spill with an inert, dry absorbent material (e.g., sand or vermiculite) to suppress dust generation and absorb any solvent matrix[3]. Do not use water initially, as it can spread the contamination.

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a heavy-duty resealable plastic bag or rigid container[3].

  • Disposal: Label the collected material as "Halogenated Spill Debris" and dispose of it strictly as dangerous halogenated waste[3].

Workflow Visualization

G Start 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Disposal Event State Determine Physical State & Contamination Start->State Solid Solid Powder / Crystals (Unused or Spilled) State->Solid Liquid In Solution / Reaction Matrix (e.g., DCM, MeOH) State->Liquid Contam Contaminated Consumables (Gloves, Weigh Boats) State->Contam SolidWaste Double-bag in compatible plastic Label: Halogenated Solid Waste Solid->SolidWaste LiquidWaste Transfer to Halogenated Organic Liquid Carboy (Max 80-90% Capacity) Liquid->LiquidWaste ContamWaste Place in Solid Halogenated Waste Bin Contam->ContamWaste Incineration High-Temp Incineration with Flue Gas Scrubbers (EPA RCRA Compliant) SolidWaste->Incineration LiquidWaste->Incineration ContamWaste->Incineration

Figure 1: Decision workflow for the segregation and disposal of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

Regulatory Grounding & RCRA Compliance

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) Subtitle C, halogenated solvents and their derivatives are heavily regulated[4][5]. The EPA's "mixture rule" dictates that any non-hazardous waste mixed with a listed hazardous waste must be managed in its entirety as a hazardous waste[6]. Furthermore, any used oil or solvent containing more than 1,000 ppm of total halogens is presumed to be a hazardous waste requiring specialized treatment[6]. Therefore, rigorous segregation of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole at the point of generation is not just a best practice—it is legally mandated to protect human health and the environment[5].

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances HSC Prep URL: [Link]

  • Halogenated Solvents: Waste Halogenated Solvents Washington State University (WSU) URL: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure Braun Research Group, University of Illinois URL: [Link]

  • Hazardous Waste from Laboratories Maastricht University URL: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes US Environmental Protection Agency (EPA) URL: [Link]

  • Notification of RCRA Subtitle C Activity Regulations.gov / US EPA URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-Iodo-4-methoxy-1-methyl-1h-pyrazole

As a Senior Application Scientist, I recognize that handling highly functionalized halogenated heterocycles requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized halogenated heterocycles requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CAS: 1346818-80-1) is a high-value, reactive building block utilized extensively in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings) for pharmaceutical drug discovery[1].

However, the very structural features that make it synthetically valuable—specifically the labile carbon-iodine (C-I) bond at the 5-position and the lipophilic methoxy/methyl groups—also dictate its toxicological profile and handling requirements[2].

This guide provides a comprehensive, self-validating operational framework for the safe handling, experimental utilization, and disposal of this compound.

Chemical Profile & Toxicological Causality

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The presence of the iodine atom introduces light and thermal sensitivity, while the pyrazole core presents specific biological interactions.

Table 1: Quantitative Hazard & Storage Data

Property / HazardSpecificationCausality & Scientific Rationale
Acute Toxicity Category 4 (Oral)The lipophilic methyl and methoxy groups enhance systemic absorption, carrying the reactive iodo-pyrazole core into biological tissues[3].
Skin/Eye Irritation Category 2 / 2ADirect contact causes protein halogenation and severe localized irritation[3].
Storage Temp. 2°C to 8°CPrevents thermal degradation. Heat induces homolytic cleavage of the C-I bond, releasing toxic iodine ( I2​ ) gas[4].
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative decomposition of the electron-rich pyrazole ring.
Light Sensitivity High (Store in Dark)UV light catalyzes iodine radical generation, degrading the reagent and increasing inhalation risks[2].

Operational PPE Framework (Self-Validating System)

Standard laboratory PPE is insufficient for halogenated pyrazoles. You must implement a layered, self-validating defense system to prevent dermal penetration and inhalation of micro-particulates.

A. Hand Protection: The Double-Glove Protocol
  • Inner Glove: Nitrile (0.12 mm minimum thickness) for tactile sensitivity and baseline protection.

  • Outer Glove: Neoprene (0.30 mm minimum thickness).

  • Causality: Nitrile degrades rapidly when exposed to the halogenated solvents (e.g., dichloromethane) often used during the workup of pyrazole derivatives. Neoprene provides a superior breakthrough time (>240 minutes) against halogenated organics.

  • Self-Validating Check: Inspect the outer glove every 30 minutes. A yellow or brownish tint indicates iodine leaching or solvent breakthrough. If observed, immediately pause the workflow, remove both pairs of gloves, wash hands, and re-glove.

B. Respiratory & Face Protection
  • Respirator: N95 or P100 particulate respirator is mandatory if handling dry powders outside of a closed system[5].

  • Eye Protection: ANSI Z87.1+ compliant chemical splash goggles.

  • Causality: The fine crystalline structure of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is prone to aerosolization. Inhalation of iodinated heterocycles can cause severe respiratory tract irritation and potential thyroid interference due to systemic iodine absorption[2].

Table 2: PPE Specifications & Breakthrough Standards

PPE CategoryMaterial SpecificationBreakthrough Time / Standard
Primary Gloves Neoprene (Outer)> 240 mins (Halogenated resistance)
Secondary Gloves Nitrile (Inner)> 30 mins (Tactile baseline)
Eye Protection Chemical Splash GogglesANSI Z87.1+ Compliant
Respirator N95 / P100 Particulate95-99.9% filtration of airborne dust

Experimental Workflow: Safe Handling & Cross-Coupling

The following workflow outlines a standard Palladium-catalyzed Suzuki-Miyaura coupling using 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, embedding safety checks directly into the methodology.

G A 1. Storage Retrieval (Inert, Dark, 2-8°C) B 2. PPE Donning (Double Nitrile/Neoprene) A->B C 3. Dispensing (Fume Hood, Anti-static) B->C F 4. Reaction Setup (Cross-Coupling) C->F Transfer D 6. Waste Disposal (Halogenated Stream) E 5. Quenching (Aqueous Extraction) E->D F->E

Workflow for safe handling, reaction setup, and disposal of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.
Step-by-Step Methodology
  • Preparation & Purging: Secure a Schlenk flask inside a certified fume hood (face velocity of 80–100 fpm). Purge the flask with Argon for 15 minutes. Causality: Oxygen reacts with the electron-rich pyrazole core at elevated temperatures, leading to degradation.

  • Dispensing: Weigh the required amount of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole using an anti-static weighing boat.

    • Self-Validating Check: If the powder clings aggressively to the spatula, static buildup is present. Use an anti-static gun (zerostat) immediately to prevent sudden aerosolization of the toxic particulates.

  • Solvent Addition: Dissolve the pyrazole in degassed 1,4-dioxane. The methoxy group enhances solubility, ensuring a homogeneous mixture and preventing localized exothermic hotspots.

  • Catalyst & Reagent Loading: Add the Pd-catalyst (e.g., Pd(dppf)Cl2​ ) and the corresponding boronic acid. Introduce the aqueous base (e.g., K2​CO3​ ).

  • Reaction Execution: Heat to the target temperature (typically 80°C) under a continuous Argon atmosphere.

  • Quenching: Once complete, cool the reaction to room temperature. Slowly quench with deionized water. Causality: Aqueous quenching safely precipitates the organic components while neutralizing any acidic by-products generated by the displacement of the iodine atom.

Emergency Response & Waste Management Plan

Spill Management

Never use water to clean up a dry spill of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.

  • Containment: Surround the spill with an inert, damp absorbent material (e.g., diatomaceous earth lightly moistened with isopropanol) to suppress dust formation[4].

  • Collection: Use a non-sparking, anti-static scoop to transfer the material into a sealable, opaque chemical waste container.

  • Decontamination: Wash the affected surface with a 10% sodium thiosulfate solution to neutralize any free iodine radicals, followed by soap and water.

Disposal Protocol

Halogenated pyrazoles must never be mixed with general organic waste.

  • Segregation: Collect all unreacted starting material, reaction by-products, and contaminated solvents (e.g., extraction layers) into a dedicated, clearly labeled "Halogenated Organic Waste" carboy[3].

  • Causality: Mixing halogenated waste with non-halogenated acidic waste can generate highly toxic and corrosive hydrogen iodide ( HI ) gas[4]. Ensure disposal is executed via high-temperature incineration by a licensed hazardous waste facility.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.